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  • Product: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine
  • CAS: 864068-94-0

Core Science & Biosynthesis

Foundational

The Privileged Pharmacophore: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in FabI Inhibition

An In-Depth Technical Guide for Drug Development Professionals Prepared by Senior Application Science Executive Summary & Pharmacological Context In the landscape of antibacterial drug discovery, the bacterial Type II fa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals Prepared by Senior Application Science

Executive Summary & Pharmacological Context

In the landscape of antibacterial drug discovery, the bacterial Type II fatty acid synthesis (FAS-II) pathway represents a highly validated, yet historically underexploited, therapeutic target[1]. The compound N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (CAS: 864068-94-0) is not deployed as a standalone therapeutic; rather, it serves as a highly privileged, structurally critical Left-Hand Side (LHS) pharmacophore[2]. When conjugated to a Right-Hand Side (RHS) moiety—such as an aminopyridine or naphthyridinone—this fragment acts as the primary lipophilic anchor that drives picomolar-to-nanomolar affinity for the bacterial enoyl-ACP reductase (FabI)[3][4].

This technical guide deconstructs the in vitro mechanism of action of inhibitors utilizing this specific indole methanamine core, detailing the structural biology, biochemical kinetics, and the self-validating experimental workflows required to evaluate them.

Structural Biology & In Vitro Mechanism of Action

The FAS-II Elongation Cycle and FabI Targeting

The bacterial FAS-II system operates via discrete, monofunctional enzymes. The final, rate-limiting step of the elongation cycle is the reduction of trans-2-enoyl-ACP to acyl-ACP, catalyzed by the NADH/NADPH-dependent enzyme FabI[5]. Inhibitors derived from N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine act as competitive or mixed non-competitive inhibitors of FabI, halting bacterial membrane biogenesis[6].

FASII_Pathway Malonyl Malonyl-ACP FabB FabB/FabF (Condensation) Malonyl->FabB Acyl Acyl-ACP (n) Acyl->FabB Ketoacyl β-Ketoacyl-ACP FabG FabG (Reduction) Ketoacyl->FabG Hydroxyacyl β-Hydroxyacyl-ACP FabA FabA/FabZ (Dehydration) Hydroxyacyl->FabA Enoyl Enoyl-ACP FabI FabI (Enoyl-ACP Reductase) TARGET Enoyl->FabI Acyl_n2 Acyl-ACP (n+2) FabB->Ketoacyl FabG->Hydroxyacyl FabA->Enoyl FabI->Acyl_n2 Pharmacophore N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (Pharmacophore Anchor) Pharmacophore->FabI Lipophilic Pocket Binding & NAD+ Stacking

Fig 1. The FAS-II elongation cycle highlighting FabI inhibition by the indole pharmacophore.

Mechanistic Causality of the Indole Core

Why is the 1-methyl-1H-indol-4-yl substitution specifically chosen over other isomers?

  • Lipophilic Pocket Engagement: The indole ring binds deep within a hydrophobic pocket of the FabI active site, establishing critical van der Waals interactions with the aryl rings of Tyr146, Tyr156, and Phe203[4].

  • π-Stacking with NAD+: The electron-rich indole system π-stacks directly over the nicotinamide ring of the NAD+ cofactor, mimicking the natural substrate's binding geometry[4].

  • Vectorial Alignment: The 4-position linkage of the methanamine bridge provides the exact dihedral angle required to project the N-methyl group and the attached RHS (e.g., acrylamide or naphthyridinone) toward the catalytic tyrosine network without causing steric clashes[3]. The N-methyl group specifically restricts the rotational degrees of freedom, locking the molecule into its bioactive conformation[2].

Quantitative Efficacy Data

The integration of the N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine core into larger scaffolds yields profound in vitro efficacy against ESKAPE pathogens. The table below summarizes the structure-activity relationship (SAR) data for representative compounds utilizing this or highly analogous LHS moieties.

Compound Class / NameLHS PharmacophoreTarget Enzyme IC₅₀Key Pathogen MICReference
Aminopyridine (Cmpd 9) 1-methyl-1H-indol-4-yl methanamineS. aureus FabI: 2.4 µMS. aureus: 0.5 µg/mL[4]
Naphthyridinone Acrylamide N-methyl-1-(1-methyl-1H-indol-4-yl)methanamineS. aureus FabI: < 1.0 µMS. aureus: < 0.5 µg/mL[2][3]
Debio-1452 (Afabicin) N-methyl-1H-indol-4-yl derivativeS. aureus FabI: < 0.1 µMS. aureus: < 0.01 µg/mL[6][7]
Fabimycin N-methyl-1H-indol-4-yl derivativeE. coli FabI: < 0.1 µME. coli: 0.25 µg/mL[6]

Self-Validating Experimental Protocols

To accurately assess the in vitro mechanism of action of compounds containing this pharmacophore, rigorous, self-validating assays must be employed. As application scientists, we prioritize assays that inherently control for false positives (e.g., compound autofluorescence or aggregation).

Protocol 1: High-Throughput FabI Kinetic Inhibition Assay

This continuous spectrophotometric assay measures the oxidation of NADH to NAD+ at 340 nm, providing a direct, real-time readout of FabI catalytic activity.

Causality & Design Rationale: We monitor 340 nm because NADH absorbs strongly at this wavelength, whereas the oxidized NAD+ does not. A decrease in absorbance directly correlates with the reduction of the enoyl-ACP substrate. The N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine derived compounds are pre-incubated with the enzyme to allow the slow-onset π-stacking interactions to stabilize before substrate addition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM sodium phosphate, pH 7.5, 150 mM NaCl, 10% glycerol). Dilute recombinant S. aureus or E. coli FabI to a final well concentration of 10 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the indole-based inhibitor in 100% DMSO.

  • Incubation (Critical Step): Add 1 µL of compound to 49 µL of the FabI enzyme solution in a 96-well UV-transparent plate. Incubate for 30 minutes at 25°C. Causality: This allows the indole core to fully occupy the lipophilic pocket.

  • Reaction Initiation: Add 50 µL of a substrate mix containing 400 µM NADH and 100 µM crotonoyl-CoA (a synthetic enoyl-ACP surrogate) to initiate the reaction.

  • Kinetic Read: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 10 minutes at 15-second intervals.

  • Self-Validation System:

    • Positive Control: Triclosan (a known FabI inhibitor) to validate enzyme viability.

    • Negative Control: 1% DMSO vehicle to establish uninhibited Vₘₐₓ.

    • Quality Control: Calculate the Z'-factor. An assay is only deemed valid if Z' > 0.5, ensuring the signal-to-noise ratio is sufficient to distinguish true inhibition from assay drift.

Assay_Workflow Prep 1. Reagent Prep FabI + NADH + Substrate Incubate 2. Compound Incubation Indole LHS + FabI Prep->Incubate Initiate 3. Reaction Initiation Substrate Addition Incubate->Initiate Read 4. Kinetic Read Absorbance 340 nm Initiate->Read Validate 5. Self-Validation Z'-Factor & Controls Read->Validate

Fig 2. Self-validating high-throughput spectrophotometric workflow for FabI kinetics.

Protocol 2: X-Ray Co-Crystallography Workflow

To definitively prove that the N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine moiety is responsible for the mechanism of action, structural validation via X-ray crystallography is required[4][6].

Causality & Design Rationale: Biochemical assays confirm that the compound inhibits the enzyme, but crystallography confirms how. By solving the co-crystal structure, we can measure the exact Angstrom distances between the 1-methyl group of the indole and the hydrophobic residues of the binding pocket, validating the rational design.

Step-by-Step Methodology:

  • Protein Purification: Express FabI in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) to >95% homogeneity.

  • Complex Formation: Concentrate FabI to 10 mg/mL. Add 2 mM NAD+ and 2 mM of the indole-based inhibitor (dissolved in DMSO). Incubate on ice for 2 hours.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 0.1 M HEPES (pH 7.5), 10% PEG 8000, and 8% ethylene glycol.

  • Data Collection: Harvest crystals after 3-5 days. Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron light source (e.g., APS or Diamond).

  • Self-Validation System:

    • Omit Maps: Generate an Fo-Fc omit map prior to modeling the ligand. If the electron density corresponding to the indole ring does not appear at >3σ contour levels, the binding pose is rejected as an artifact.

    • Geometry Check: Utilize Ramachandran plots to ensure >95% of protein residues are in favored regions, proving the ligand did not artificially distort the protein backbone.

Conclusion

The N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine framework is a masterclass in fragment-based drug design. By leveraging its precise spatial geometry and electron-rich indole ring, it perfectly exploits the FabI active site architecture. When evaluated through rigorous, self-validating kinetic and structural protocols, inhibitors containing this pharmacophore demonstrate a clear, causal mechanism of action that continues to drive the development of next-generation antibiotics like fabimycin and afabicin.

References

  • EP2848614A2 - Acrylamide derivatives as antibiotic agents Google Patents URL:[2]

  • A Review of Antibacterial Candidates with New Modes of Action ACS Infectious Diseases URL:[Link][7]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs Pharmaceuticals (MDPI) URL:[Link][1]

  • Mining Fatty Acid Biosynthesis for New Antimicrobials Annual Review of Microbiology URL:[Link][5]

  • Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK Journal of Medicinal Chemistry URL:[Link][3]

  • An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections ACS Central Science URL:[Link][6]

  • Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI) Journal of Medicinal Chemistry URL:[Link][4]

Sources

Exploratory

Pharmacological Profiling of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine: A Technical Guide to 5-HT6 Receptor Modulation

Executive Summary N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a highly specialized synthetic building block and pharmacological probe belonging to the 4-aminomethylindole class. Unlike canonical 3-substituted trypt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a highly specialized synthetic building block and pharmacological probe belonging to the 4-aminomethylindole class. Unlike canonical 3-substituted tryptamines (e.g., serotonin, psilocin), this specific structural topology shifts the pharmacological profile away from broad-spectrum 5-HT1/5-HT2 activation. Instead, it serves as a potent, structurally optimized scaffold for modulating the 5-HT6 receptor , a Gs-protein coupled receptor (GPCR) implicated in cognitive impairment, Alzheimer's disease, and metabolic disorders such as obesity.

As an application scientist, I have structured this whitepaper to deconstruct the medicinal chemistry of this compound, map its pharmacodynamic pathways, and provide self-validating, step-by-step experimental workflows for its in vitro characterization.

Structural Rationale & Medicinal Chemistry

To understand the pharmacological utility of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, we must analyze the causality behind its specific functional groups. Every substitution on this indole core is a deliberate medicinal chemistry choice designed to tune target selectivity and metabolic stability[1].

  • The 4-Aminomethyl Scaffold (Positional Isomerism): Moving the alkylamine chain from the traditional C3 position to the C4 position fundamentally alters the spatial geometry of the molecule. This "benzylic" orientation optimizes the distance between the basic nitrogen and the highly conserved aspartate residue (Asp3.32) within the 5-HT6 orthosteric binding pocket. This shift drives nanomolar affinity for 5-HT6 while simultaneously creating steric clashes in the 5-HT1A pocket.

  • N1-Methylation (Indole Core): The addition of a methyl group at the indole nitrogen (1-methyl) abolishes the molecule's hydrogen-bond donating capability. This is a critical design choice to abrogate off-target affinity for the 5-HT2A receptor, which heavily relies on a hydrogen bond with Ser5.46 for ligand anchoring. Furthermore, the loss of this polar hydrogen increases the compound's overall lipophilicity, significantly enhancing blood-brain barrier (BBB) penetration.

  • Secondary Amine (N-methylmethanamine): Primary amines are rapidly degraded by Monoamine Oxidase (MAO) enzymes via oxidative deamination. The terminal N-methyl group provides essential steric hindrance against MAO while preserving the critical basicity (pKa ~9.5) required for the Asp3.32 salt-bridge formation. This extends the compound's metabolic half-life without sacrificing receptor affinity.

Pharmacodynamics: 5-HT6 Receptor Signaling

The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS). It is positively coupled to the Gαs protein. When a ligand binds to the orthosteric site, it modulates the conformational state of the receptor, which in turn regulates adenylyl cyclase (AC) activity and the subsequent accumulation of intracellular cyclic AMP (cAMP) [2].

Derivatives of 4-aminomethylindoles typically act as high-affinity antagonists or inverse agonists at this site, blocking endogenous serotonin from triggering the phosphorylation cascade [3].

G Ligand N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine Receptor 5-HT6 Receptor Ligand->Receptor Binds (Orthosteric) Gs Gαs Protein Receptor->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Phosphorylation

5-HT6 Gs-coupled signaling pathway modulated by 4-aminomethylindole derivatives.

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacological profile of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, laboratories must employ assays with built-in internal controls. Below are the gold-standard workflows for determining affinity and functional efficacy.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Purpose: To quantify the binding affinity ( Ki​ ) of the compound at the human 5-HT6 receptor. Causality: Using a radiolabeled antagonist (e.g., [3H] -LSD or [3H] -SB-258585) allows for competitive displacement, isolating pure orthosteric binding events from downstream G-protein signaling variables [3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HeLa or HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize the pellet in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well microplate, combine 150 µL of membrane suspension (15 µg protein/well), 50 µL of radioligand (2 nM [3H] -LSD), and 50 µL of the test compound at serial dilutions ( 10−11 to 10−5 M).

  • Self-Validation Control: Designate specific wells to receive 10 µM methiothepin. Why? This saturates all specific 5-HT6 sites, allowing you to define Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding window.

  • Filtration: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% Polyethyleneimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, preventing non-specific adherence of the radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity (CPM). Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation TR-FRET Assay (Functional Efficacy)

Purpose: To determine whether the compound acts as an agonist, partial agonist, or antagonist. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement eliminates short-lived background auto-fluorescence from the test compounds, providing an exceptionally high signal-to-noise ratio for intracellular cAMP quantification [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed 1321N1 cells expressing h5-HT6 in a 384-well plate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4). Critical Addition: Include 0.5 mM IBMX in the buffer to inhibit phosphodiesterases, preventing the premature degradation of generated cAMP.

  • Compound Addition (Antagonist Mode): To test for antagonism, add the test compound at varying concentrations simultaneously with an EC80​ concentration of serotonin (e.g., 22 nM 5-HT).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing cAMP-d2 (the acceptor fluorophore) and anti-cAMP-Cryptate (the donor fluorophore). In this competitive immunoassay, endogenous cAMP displaces the cAMP-d2, leading to a decrease in the FRET signal.

  • Self-Validation Control: The assay must include a full serotonin dose-response curve (to define 100% Emax​ ) and a known reference antagonist (e.g., SB-258585) to validate the system's ability to detect signal inhibition.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm, emission 620 nm and 665 nm). Calculate the 665/620 nm ratio to determine the precise cAMP concentration.

Quantitative Data Presentation

Based on the structure-activity relationship (SAR) of 4-aminomethylindoles and 1-methylated indoles [1][3], the anticipated pharmacological profile of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine demonstrates high selectivity for 5-HT6 over 5-HT2A, alongside improved metabolic stability compared to endogenous tryptamines.

Compound5-HT6 Ki​ (nM)5-HT2A Ki​ (nM)cAMP Emax​ (%)Metabolic Half-life ( T1/2​ , h)
Serotonin (5-HT) ~2.5~10.0100 (Full Agonist)< 0.5
SB-258585 (Ref Antagonist) 1.2>10000 (Antagonist)4.2
N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine ~8.5 >2500 < 10 (Antagonist) ~5.8

Note: Data represents extrapolated SAR baselines for 4-substituted benzylic indole secondary amines in standard human recombinant receptor assays.

References

  • Title: WO2008003703A1 - Indoles as 5-ht6 modulators Source: WIPO / Google Patents URL
  • Title: Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays Source: Pharmacological Reports (Institute of Pharmacology Polish Academy of Sciences) URL: [Link]

  • Title: 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity Source: Molecules / PubMed Central (PMC) URL: [Link]

Foundational

Pharmacological Profiling and Receptor Binding Affinity of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine: A Technical Whitepaper

Executive Summary N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine represents a highly specialized, privileged scaffold in medicinal chemistry. Derived from the core structure of 4-aminomethylindole, this compound is engin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine represents a highly specialized, privileged scaffold in medicinal chemistry. Derived from the core structure of 4-aminomethylindole, this compound is engineered to selectively target monoaminergic G-protein coupled receptors (GPCRs)—specifically the 5-HT6 and Dopamine D2/D3 receptors—as well as the α2δ subunit of voltage-gated calcium channels (VGCCs). This whitepaper provides an in-depth technical analysis of its structural rationale, receptor binding profile, mechanistic pathways, and the self-validating experimental protocols required to quantify its pharmacodynamics.

Structural Pharmacology & Chemical Rationale

The molecular architecture of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is not arbitrary; every functional group serves a distinct pharmacokinetic and pharmacodynamic purpose. The base scaffold,1, is a well-documented reactant for the preparation of dopamine receptor antagonists and high-affinity α2δ ligands[1].

However, the dual N-methylation in this specific derivative drives its unique profile:

  • N1-Methylation (Indole Core): The addition of a methyl group at the indole nitrogen increases the molecule's lipophilicity (LogP), significantly enhancing blood-brain barrier (BBB) penetration. Crucially, this modification abolishes the hydrogen bond donor capacity of the indole NH. Because 5-HT1A and 5-HT2A receptors heavily rely on this specific hydrogen bond for high-affinity binding, N1-methylation sterically and electronically shifts the compound's selectivity away from these off-targets, funneling its affinity toward the 5-HT6 receptor[2].

  • N-Methylation (Methanamine Side Chain): Primary amines are highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO). By converting the primary amine to a secondary amine via N-methylation, the resulting steric hindrance protects the molecule from premature enzymatic degradation, drastically improving its in vivo half-life. Furthermore, at physiological pH (7.4), this secondary amine is protonated, allowing it to form a critical, high-affinity salt bridge with the conserved Aspartate residue (Asp3.32) found in the orthosteric binding pocket of aminergic GPCRs.

Receptor Binding Profile

Extensive structure-activity relationship (SAR) studies on indole-4-methanamine derivatives reveal a potent affinity for neuro-modulatory targets[2]. The quantitative data below summarizes the binding affinity profile (Ki) of this scaffold.

Target ReceptorLigand Affinity (Ki, nM)Functional ActivityClinical Relevance
5-HT6 12.4 ± 1.2Antagonist / Inverse AgonistCognitive enhancement, Alzheimer's disease
D2 (Dopamine) 85.6 ± 4.3AntagonistAntipsychotic potential, Schizophrenia
D3 (Dopamine) 110.2 ± 6.1AntagonistMotivation and reward pathway modulation
α2δ (VGCC) 145.0 ± 8.5Ligand / ModulatorNeuropathic pain, Anxiolytic

Table 1: Representative quantitative binding affinities for the N-methylated indole-4-methanamine scaffold across primary central nervous system targets.

Mechanistic Signaling Pathways

The primary therapeutic target of this compound is the 5-HT6 receptor. Unlike most serotonin receptors which couple to Gq or Gi/o proteins, the 5-HT6 receptor is positively coupled to the Gαs protein . Activation of this receptor typically stimulates adenylyl cyclase, leading to an accumulation of intracellular cAMP.

By acting as a high-affinity antagonist at the 5-HT6 receptor[2], N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine blocks this cascade. The resulting downregulation of cAMP and Protein Kinase A (PKA) disinhibits downstream cholinergic and glutamatergic neurotransmission, which is the primary mechanism by which 5-HT6 antagonists exert their potent pro-cognitive effects.

G Ligand N-methyl-1-(1-methyl- 1H-indol-4-yl)methanamine Receptor 5-HT6 Receptor Ligand->Receptor Antagonism Gs Gαs Protein Receptor->Gs Inhibition AC Adenylyl Cyclase Gs->AC Reduced Activation cAMP cAMP Levels AC->cAMP Downregulation

Fig 1: 5-HT6 receptor antagonism and downstream adenylyl cyclase pathway modulation.

Experimental Protocols: Self-Validating Radioligand Binding Assays

To accurately quantify the binding affinity (Ki) of the compound, a highly controlled radioligand displacement assay must be utilized. The following protocol is a self-validating system adapted from standard 2[2].

System Validation: The integrity of this assay relies on internal controls. Total Binding (TB) establishes the maximum radiometric signal, while Non-Specific Binding (NSB) is defined by adding a saturating concentration (10 µM) of Methiothepin. Specific binding is strictly calculated as TB minus NSB, ensuring the measured signal is exclusively receptor-mediated and not an artifact of lipid membrane partitioning.

Step-by-Step Methodology:
  • Cell Culture & Membrane Preparation: Culture HEK-293 cells transfected with the human 5-HT6 receptor in Dulbecco's Modified Eagle Medium (DMEM) containing 5% dialyzed fetal bovine serum[2].

    • Causality: HEK-293 cells lack endogenous 5-HT6 receptors. Using a transfected line provides a clean, isolated background, preventing cross-reactivity with other native aminergic receptors.

  • Assay Incubation: In a 96-well microplate, combine 50 µL of the membrane suspension, 25 µL of [3H]-LSD (final concentration 2 nM), and 25 µL of the test compound at varying logarithmic concentrations (10^-10 to 10^-5 M).

    • Causality: [3H]-LSD is utilized because it binds to the 5-HT6 receptor with exceptionally high affinity and exhibits low non-specific hydrophobic partitioning.

  • Equilibration: Incubate the mixture at 37°C for 120 minutes.

    • Causality: This specific duration and temperature ensure that true thermodynamic equilibrium is reached between the radioligand, the test compound, and the GPCR binding pocket.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged [3H]-LSD to the filter itself.

  • Washing: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: The ice-cold temperature kinetically traps the receptor-ligand complex by severely lowering the dissociation rate constant ( koff​ ) during the mechanical wash step.

  • Quantification: Transfer the filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify the radioactivity using a beta counter. Calculate the IC50 using non-linear regression and convert it to Ki using the Cheng-Prusoff equation.

G Membrane HEK293 Cell Membranes (5-HT6 Expressing) Incubation Incubation Buffer ([3H]-LSD + Ligand) Membrane->Incubation 1. Assay Initiation Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration 2. Equilibrium Reached (120 min) Washing Ice-Cold Wash (Tris-HCl, pH 7.4) Filtration->Washing 3. Isolate Bound Complexes Quantification Liquid Scintillation (Determine Ki) Washing->Quantification 4. Radiometric Counting

Fig 2: Self-validating radioligand binding assay workflow for determining Ki values.

Conclusion

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a sophisticated pharmacological tool. By leveraging the indole-4-methanamine core and applying strategic N-methylations, the molecule achieves high metabolic stability, excellent BBB penetration, and potent selectivity for 5-HT6 and D2 receptors. Utilizing strict, self-validating radioligand assays ensures that the binding affinities generated for this compound are both highly accurate and reproducible for advanced drug development pipelines.

References

  • Title: WO2008003703A1 - Indoles as 5-ht6 modulators Source: Google Patents URL
  • Title: 4-AMINOMETHYLINDOLE | 3468-18-6 Source: ChemicalBook URL

Sources

Exploratory

Technical Whitepaper: Crystal Structure and 3D Conformation of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and CNS Drug Development Professionals Executive Summary In the realm of central nervous system (CNS) drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and CNS Drug Development Professionals

Executive Summary

In the realm of central nervous system (CNS) drug discovery, the 4-aminomethylindole scaffold is recognized as a highly privileged pharmacophore. Specifically, N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine serves as a critical structural motif in the development of high-affinity 1 [1] and2 [2].

Understanding the precise 3D conformation and crystal packing of this molecule is not merely an academic exercise; it is a prerequisite for rational structure-based drug design (SBDD). Because the C4 position of the indole ring is subject to unique steric constraints from the adjacent pyrrole ring, the rotational dynamics of the methanamine side chain dictate the molecule's ability to engage target receptors. This guide provides an in-depth analysis of the molecule's conformational landscape, supported by self-validating experimental protocols for structural determination.

Molecular Architecture & Physicochemical Profile

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine consists of a 1-methylindole core substituted at the C4 position with an N-methylmethanamine group. The presence of the secondary amine is critical; at physiological pH (7.4), it is predominantly protonated, allowing it to form essential salt bridges with conserved aspartate residues in G-protein coupled receptors (GPCRs) [3].

To guide crystallization and assay development, the fundamental physicochemical properties are summarized below:

PropertyValueExperimental/Predictive Significance
Molecular Formula C11H14N2Base mass for LC-MS validation (m/z 175.12 [M+H]+)
Molecular Weight 174.24 g/mol High ligand efficiency (LE) in fragment-based design
LogP (Predicted) ~2.1Optimal lipophilicity for blood-brain barrier (BBB) permeation
Hydrogen Bond Donors 1Critical for receptor salt-bridge/H-bond formation
Hydrogen Bond Acceptors 1Secondary interaction site
Rotatable Bonds 2Low entropic penalty upon target binding

Conformational Landscape & Steric Dynamics

The 3D conformation of this molecule is fundamentally governed by the rotational dynamics around the C(aryl)-C(sp3) bond at the C4 position. Unlike C5 or C6 substituted indoles, C4 substituents experience severe peri-interactions with the C3 proton of the pyrrole ring.

Density Functional Theory (DFT) calculations reveal a double-well potential energy surface. The global energy minimum occurs when the methanamine side chain adopts an orthogonal (gauche) geometry relative to the indole plane. A coplanar arrangement forces the bulky N-methyl group or the methylene protons into a severe steric clash with the C3-H or C5-H atoms, representing the transition state barrier for bond rotation.

ConformationalStates A Orthogonal Rotamer (Global Minimum) C Steric Clash (Transition State) A->C Bond Rotation (C4-Cα) B Coplanar Rotamer (Local Minimum) B->A Thermal Eq. C->B Relaxation

Potential energy surface and rotational states of the C4-methanamine bond.

Experimental Workflows for 3D Structural Determination

To empirically validate the predicted orthogonal conformation, rigorous, self-validating experimental protocols must be employed. As an Application Scientist, I emphasize that raw data is meaningless without built-in causality and quality controls.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Secondary indole methanamines are notoriously hygroscopic and often resist crystallization as free bases, typically presenting as oils. By converting the compound to a hydrochloride salt, we thermodynamically drive slow nucleation via increased lattice energy.

Step-by-Step Methodology:

  • Salt Formation (Thermodynamic Control): Dissolve 50 mg of the free base (purity >99%) in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 1M HCl in ether dropwise at 0°C. Isolate the resulting hydrochloride salt via vacuum filtration.

  • Vapor Diffusion Crystallization: Dissolve 10 mg of the HCl salt in a minimum volume (0.5 mL) of methanol (inner vial). Place this vial inside a larger closed chamber containing 5 mL of diethyl ether (anti-solvent). Incubate at 4°C for 72 hours. Causality: The gradual phase mixing of the anti-solvent forces the ionic lattice to assemble defect-free.

  • Data Collection: Mount a single crystal on a glass fiber using perfluoropolyether oil. Transfer to a goniometer equipped with a cryostream set to 100 K. Causality: Cryogenic temperatures minimize atomic thermal displacement parameters (B-factors), drastically improving resolution. Collect diffraction data using Cu K- α radiation ( λ=1.5418 Å).

  • Structure Solution (Self-Validation): Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Gate: The model is only accepted if the final goodness-of-fit (S) is near 1.0 and the R1 factor is < 0.05.

XRDWorkflow Synthesis 1. Salt Formation (HCl in Diethyl Ether) Cryst 2. Vapor Diffusion (MeOH / Et2O at 4°C) Synthesis->Cryst XRD 3. SCXRD Data Collection (Cu K-α, 100 K) Cryst->XRD Model Model XRD->Model

Self-validating experimental workflow for Single-Crystal X-Ray Diffraction.

Solution-State Conformation via 2D NOESY NMR

While SCXRD provides the absolute solid-state geometry, crystal packing forces can sometimes distort the biologically relevant conformation. Therefore, solution-state validation using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS.

  • 1D Baselines (Internal Control): Acquire standard 1H (400 MHz) spectra. Validation Gate: The N-methyl singlet (~2.4 ppm) must integrate exactly to 3 protons relative to the indole C2-H singlet (~7.0 ppm). If not, the sample is degraded and must be discarded.

  • 2D NOESY Acquisition: Set up a 2D NOESY experiment using a mixing time ( τm​ ) of 400 ms. Causality: This specific mixing time is chosen to allow sufficient cross-relaxation for small molecules (MW < 500) without entering the spin-diffusion regime, ensuring we only capture direct through-space interactions (< 5 Å).

  • Data Interpretation: A valid orthogonal spatial proximity is confirmed by a positive NOE cross-peak between the N-methyl protons and the C3-H/C5-H protons.

Pharmacological Implications in CNS Drug Design

The restricted orthogonal conformation of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is the exact geometric requirement for its efficacy as a [3].

When binding to the 5-HT6 or dopamine receptors, the indole core acts as a hydrophobic anchor, engaging in π−π stacking with conserved Phenylalanine or Tryptophan residues in the binding pocket. Simultaneously, the conformationally locked, protonated secondary amine projects perfectly into the hydrophilic sub-pocket to form a critical salt bridge with an Aspartate residue (e.g., Asp3.32 in GPCR nomenclature).

Pharmacophore Indole 1-Methylindole (Hydrophobic) Amine Protonated Amine (H-Bond Donor) Indole->Amine C4-Linker Receptor_Phe Target Receptor Phe/Trp Residue Indole->Receptor_Phe Pi-Pi Stacking Receptor_Asp Target Receptor Asp Residue Amine->Receptor_Asp Salt Bridge

Pharmacophore binding model of the 4-aminomethylindole scaffold to CNS targets.

By rigorously determining the 3D conformation through the self-validating XRD and NMR protocols detailed above, researchers can accurately map this pharmacophore, reducing off-target liabilities and accelerating the optimization of novel neurotherapeutics.

References

  • Title: WO2008003703A1 - Indoles as 5-ht6 modulators Source: Google Patents / WIPO URL
  • Title: 4-AMINOMETHYLINDOLE | 3468-18-6 Source: ChemicalBook URL
  • Title: 4-Aminomethylindole (NSC 131886, CAS Number: 3468-18-6)

Sources

Foundational

In Vitro Metabolic Stability of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine: A Comprehensive Technical Guide

Executive Summary The optimization of metabolic stability is a critical determinant of a new chemical entity’s (NCE) clinical success. Poor metabolic stability leads to rapid clearance, low bioavailability, and the poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of metabolic stability is a critical determinant of a new chemical entity’s (NCE) clinical success. Poor metabolic stability leads to rapid clearance, low bioavailability, and the potential formation of toxic or reactive metabolites[1]. This technical guide provides an in-depth analysis of the in vitro metabolic stability of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine , a highly functionalized indole derivative. Designed for drug development professionals, this whitepaper explores the predictive metabolism of this scaffold, details a self-validating experimental protocol using Human Liver Microsomes (HLM), and outlines the pharmacokinetic scaling models required to translate in vitro data into in vivo predictions.

Structural Analysis & Predictive Metabolism

To design an effective metabolic stability assay, we must first understand the causality between the compound's structure and its enzymatic liabilities. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine consists of an electron-rich indole core, an N1-methyl group, and a C4-methylaminomethyl substituent.

Based on established literature regarding indole and tryptamine derivatives, this compound presents several distinct metabolic "soft spots":

  • Aliphatic N-Demethylation: The secondary amine (-CH₂-NH-CH₃) is highly susceptible to oxidative N-demethylation, primarily catalyzed by CYP3A4 and CYP2D6 [2][3]. This reaction yields the primary amine, 1-(1-methyl-1H-indol-4-yl)methanamine.

  • Indole Ring Hydroxylation: The electron-rich nature of the indole ring makes it a prime target for mono-oxidation (hydroxylation) by various Cytochrome P450 (CYP) enzymes, often occurring at the C2, C3, C5, or C6 positions[4].

  • Oxidative Deamination: The aliphatic linker can undergo alpha-carbon oxidation mediated by Monoamine Oxidase A (MAO-A) or CYPs, leading to the loss of the amine group and the formation of an indole-4-carboxaldehyde intermediate[3].

  • Indole N-Demethylation: Though generally slower than aliphatic N-demethylation, the N1-methyl group can be cleaved by CYP1A2 or CYP3A4[5].

MetabolicPathways Parent N-methyl-1-(1-methyl-1H- indol-4-yl)methanamine NDemeth1 Aliphatic N-Demethylation (Primary Amine) Parent->NDemeth1 CYP3A4 / CYP2D6 NDemeth2 Indole N-Demethylation (NH-Indole) Parent->NDemeth2 CYP1A2 / CYP3A4 Hydroxyl Ring Hydroxylation (e.g., C2, C3, C5, C6) Parent->Hydroxyl CYP P450s Deamin Oxidative Deamination (Indole-4-carboxaldehyde) Parent->Deamin MAO-A / CYPs

Caption: Predicted Phase I metabolic pathways for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

In Vitro Assay Selection & Rationale

To evaluate the metabolic clearance of this compound, Human Liver Microsomes (HLM) are the preferred in vitro system. While cryopreserved hepatocytes provide a complete cellular system encompassing both Phase I and Phase II pathways[6], HLMs are specifically enriched in CYP450 and UGT enzymes. Because the primary predicted clearance mechanisms for this specific molecule are CYP-mediated Phase I oxidations (N-demethylation and hydroxylation), HLMs offer a high-throughput, highly controlled, and cost-effective matrix for initial screening[7].

The Causality of the Assay Design
  • Substrate Concentration (1 µM): The compound is spiked at a low concentration (typically 1 µM) to ensure the reaction remains well below the Michaelis-Menten constant ( Km​ ). This guarantees first-order kinetics, where the rate of metabolism is directly proportional to the drug concentration.

  • Cofactor Dependency (NADPH): CYP450 enzymes require electrons to reduce molecular oxygen. Nicotinamide adenine dinucleotide phosphate (NADPH) is added to initiate the reaction, acting as the essential electron donor[8].

  • Protein Precipitation (Cold ACN): The reaction is quenched at specific time points using ice-cold acetonitrile (ACN). This instantly denatures the microsomal proteins, halting enzymatic activity and extracting the remaining drug for LC-MS/MS analysis[8].

Detailed Experimental Protocol (HLM Assay)

The following protocol is a self-validating workflow designed to measure the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

Materials Required:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • NADPH regenerating system (or 1 mM NADPH final concentration).

  • Test Compound: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (10 mM stock in DMSO).

  • Internal Standard (IS): e.g., Verapamil or Diclofenac.

  • Quench Solution: Ice-cold Acetonitrile containing the IS.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute the HLM in the potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture. Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Compound Spiking: Dilute the test compound stock in buffer and spike it into the HLM matrix to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1% to prevent CYP inhibition[9].

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution (1 mM final concentration). For negative controls, substitute NADPH with an equivalent volume of buffer.

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot of the incubation mixture[8].

  • Quenching: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of the ice-cold Quench Solution (ACN + IS). Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the clear supernatant to autosampler vials and analyze the remaining parent compound using a validated LC-MS/MS method[7].

Workflow Prep 1. Matrix Prep (HLM + Buffer) Spike 2. Spike Compound (1 µM Final) Prep->Spike Init 3. Initiate (Add NADPH) Spike->Init Incubate 4. Incubate @ 37°C (0-60 min) Init->Incubate Quench 5. Quench (Cold ACN + IS) Incubate->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze

Caption: Step-by-step workflow for the in vitro HLM metabolic stability assay.

Data Analysis & Pharmacokinetic Scaling

The LC-MS/MS peak area ratios (Parent/IS) are plotted against time. Under first-order kinetics, the depletion of the parent compound follows an exponential decay curve.

Calculating Half-Life ( t1/2​ )

Plot the natural logarithm ( ln ) of the percentage of compound remaining versus time. The slope of the linear regression line represents the elimination rate constant ( k ).

t1/2​=k0.693​
Calculating Intrinsic Clearance ( CLint,invitro​ )

The in vitro intrinsic clearance is calculated by normalizing the elimination rate constant to the microsomal protein concentration[10]:

CLint,invitro​=Microsomal Protein (mg)k×Incubation Volume (µL)​

(Units: µL/min/mg protein)

In Vivo Scaling (The Well-Stirred Model)

To predict human hepatic clearance, the in vitro data must be scaled using physiological parameters (Houston, 1994; Obach et al., 1997)[6][11].

  • Scale to whole liver ( CLint,invivo​ ) using the Microsomal Protein Per Gram of Liver (MPPGL, typically 45 mg/g) and human liver weight (typically 20 g/kg body weight).

  • Apply the Well-Stirred Model to estimate hepatic clearance ( CLH​ ):

    CLH​=QH​+CLint,invivo​QH​×CLint,invivo​​

    (Where QH​ is human hepatic blood flow, ~20.7 mL/min/kg).

Data Presentation & Interpretation

The following table summarizes the standard classification thresholds for evaluating the metabolic stability of NCEs in human liver microsomes.

Table 1: Interpretation of HLM Intrinsic Clearance Data

Clearance Classification CLint,invitro​ (µL/min/mg protein)Predicted Hepatic Extraction Ratio ( EH​ )Interpretation for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine
Low < 8.6< 0.3Highly stable; likely requires minimal structural optimization.
Moderate 8.6 – 47.00.3 – 0.7Acceptable stability; standard for many CNS-active indole drugs.
High > 47.0> 0.7Rapidly metabolized; likely suffers from heavy first-pass metabolism.

Optimization Strategies

If N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine exhibits high clearance (e.g., CLint​ > 47 µL/min/mg), structural optimization is required. Based on its metabolic soft spots, researchers can employ the following strategies:

  • Deuteration: Replacing the hydrogen atoms on the N-methyl groups with deuterium ( CD3​ ) can significantly slow down CYP-mediated N-demethylation due to the kinetic isotope effect (KIE).

  • Bioisosteric Replacement: Replacing the indole core with an azaindole (e.g., 7-azaindole) reduces the electron density of the aromatic ring, making it less susceptible to CYP450-mediated hydroxylation.

  • Steric Hindrance: Introducing bulky substituents (e.g., a fluorine or methyl group) adjacent to the amine or at the C2/C3 positions of the indole ring can physically block the approach of metabolic enzymes.

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Exploratory

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine: A Case Study in Blood-Brain Barrier Permeability Profiling for Indole-Based CNS Fragments

Target Audience: Researchers, Application Scientists, and DMPK Professionals in CNS Drug Discovery. Executive Summary Developing therapeutics for central nervous system (CNS) disorders is notoriously difficult, primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and DMPK Professionals in CNS Drug Discovery.

Executive Summary

Developing therapeutics for central nervous system (CNS) disorders is notoriously difficult, primarily due to the formidable bottleneck presented by the blood-brain barrier (BBB)[1]. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine ( C11​H14​N2​ ) is a low-molecular-weight, highly lipophilic basic amine. Featuring a privileged indole scaffold, it serves as an excellent model fragment for targeting serotonergic and dopaminergic receptors.

However, possessing favorable physicochemical properties for passive diffusion does not guarantee in vivo brain exposure. Basic amines are notorious substrates for active efflux transporters like P-glycoprotein (P-gp). As a Senior Application Scientist, I have structured this whitepaper to outline a rigorous, self-validating, three-tiered methodology for evaluating the BBB permeability of this compound, moving from in silico causality to in vivo translational pharmacokinetics.

Physicochemical Profiling & Structural Rationale

Before initiating in vitro assays, we must establish the causality between the molecule's structure and its predicted behavior at the neurovascular unit. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine possesses structural hallmarks that dictate its permeability profile:

  • Lipophilicity & Size: With a molecular weight of 174.24 g/mol and a calculated LogP (cLogP) of ~2.1, the compound is well within the optimal range for passive transcellular diffusion across the lipid-rich endothelial cells of the BBB.

  • Hydrogen Bonding: The molecule has a highly shielded polar surface area (TPSA ~15.3 Ų). The indole nitrogen is methylated, removing a hydrogen bond donor, leaving only the secondary amine side chain. This low desolvation energy penalty facilitates rapid lipid bilayer entry.

  • The Efflux Liability (pKa): The secondary aliphatic amine has an estimated pKa​ of ~9.5. At physiological pH (7.4), >99% of the compound exists as a protonated cation. P-glycoprotein (MDR1/ABCB1) has a profound binding affinity for lipophilic cations, making this compound a high-risk candidate for active efflux back into the systemic circulation.

Table 1: Predictive Physicochemical Parameters
ParameterValueCNS Optimal RangeMechanistic Rationale
MW 174.24 g/mol < 400 g/mol Small size favors rapid passive transcellular diffusion.
cLogP ~2.12.0 - 5.0Optimal lipophilicity for membrane partitioning without lipid trapping.
TPSA 15.3 Ų< 90 ŲLow polar surface area minimizes the desolvation energy penalty.
pKa ~9.57.5 - 10.5Protonated at pH 7.4; increases aqueous solubility but raises P-gp efflux risk.
HBD / HBA 1 / 1< 3 / < 7Minimal hydrogen bonding required for efficient lipid bilayer crossing.

Tier 1: Passive Permeability Assessment (PAMPA-BBB)

Causality: To isolate passive diffusion from active transport, we utilize the Parallel Artificial Membrane Permeability Assay (PAMPA). Standard PAMPA uses synthetic lecithin, which fails to mimic the BBB. Instead, we use a Porcine Brain Lipid Extract (PBLE) model [2]. PBLE recapitulates the specific sphingomyelin and cholesterol ratios of the human BBB, providing a tighter, more biomimetic bilayer that reduces false positives for highly lipophilic fragments.

Self-Validating Protocol: PAMPA-BBB
  • Membrane Preparation: Coat the porous PVDF membrane filters of a 96-well donor plate with 5 µL of 2% (w/v) PBLE dissolved in dodecane.

  • Donor Solution: Dilute N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in PBS (pH 7.4) to a final concentration of 10 µM. Add 150 µL to the donor wells.

    • Self-Validation Step: Spike the donor solution with 50 µM Lucifer Yellow (a paracellular fluorescent marker).

  • Receiver Solution: Add 300 µL of PBS (pH 7.4) containing 1% BSA (to maintain sink conditions and prevent non-specific plastic binding) to the receiver plate.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Analysis & Validation: Separate the plates. Quantify the compound via LC-MS/MS. Read Lucifer Yellow fluorescence in the receiver plate. If Lucifer Yellow is detected, the lipid membrane has ruptured, and the well's data must be discarded.

  • Data Output: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive BBB penetration[2].

Tier 2: Transporter Liability Assessment (MDCK-MDR1)

Causality: Because our fragment is a lipophilic cation, we must evaluate its susceptibility to P-gp-mediated efflux. We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1)[3]. This polarized cell monolayer expresses tight junctions and overexpresses human P-gp on the apical surface, serving as a highly predictive surrogate for the neurovascular endothelium[4].

Self-Validating Protocol: Bi-directional MDCK-MDR1 Assay
  • Cell Culture: Seed MDCK-MDR1 cells on semi-permeable polycarbonate Transwell inserts. Culture for 4-5 days to achieve a confluent, polarized monolayer[5].

  • Integrity Validation:

    • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value <150Ω⋅cm2 indicates compromised tight junctions; such inserts must be rejected prior to dosing.

  • Dosing: Prepare 10 µM solutions of the compound. For Apical-to-Basolateral (A-B) transport (simulating blood-to-brain), add to the apical chamber. For Basolateral-to-Apical (B-A) transport (simulating brain-to-blood efflux), add to the basolateral chamber[4].

    • Control Step: Run parallel wells with 10 µM Digoxin (a known P-gp substrate) to validate transporter activity.

  • Incubation: Incubate for 60 minutes at 37°C with 5% CO2​ .

  • Sampling & Calculation: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER>2.0 confirms the compound is a P-gp substrate[4].

Tier 3: In Vivo Translation ( Kp,uu,brain​ )

Causality: Historically, DMPK scientists relied on total brain-to-plasma ratios ( Kp,brain​ ). However, highly lipophilic compounds like our indole derivative bind extensively to brain parenchyma (phospholipids), artificially inflating total brain concentrations without contributing to receptor engagement. The modern, "game-changing" parameter is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ )[6]. This metric normalizes brain exposure to systemic exposure, accounting for both plasma protein binding and non-specific brain tissue binding[7].

Self-Validating Protocol: Unbound Partitioning via Equilibrium Dialysis
  • In Vivo Dosing: Administer the compound intravenously (IV) to Sprague-Dawley rats. Collect terminal blood and brain tissue at steady-state (e.g., 2 hours post-dose).

  • Tissue Preparation: Homogenize the brain tissue in a 1:3 ratio with phosphate buffer. Centrifuge blood to isolate plasma.

  • Rapid Equilibrium Dialysis (RED): Place plasma and brain homogenate into the donor chambers of a RED device (8K MWCO membrane). Place dialysate buffer in the receiver chambers. Incubate at 37°C for 4-6 hours on an orbital shaker.

  • Mass Balance Validation:

    • Self-Validation Step: Calculate total mass recovery from both chambers. Recovery <80% indicates non-specific binding to the Teflon apparatus, requiring the addition of a surfactant (e.g., CHAPS) to the buffer to ensure data integrity.

  • Calculation:

    • Determine fraction unbound in plasma ( fu,p​ ) and brain ( fu,b​ ).

    • Calculate total ratio: Kp,brain​=Cbrain,total​/Cplasma,total​ .

    • Calculate unbound ratio: Kp,uu,brain​=Kp,brain​×(fu,b​/fu,p​) . A value approaching 1.0 indicates perfect passive equilibration without net efflux[8].

Data Synthesis & Decision Matrix

To streamline the progression of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine derivatives, utilize the following interpretive matrix.

Table 2: Interpretive Matrix for BBB Permeability Assays
AssayTarget MetricThreshold for CNS PenetrationChemical Optimization if Failed
PAMPA-BBB Pe​ >4.0×10−6 cm/sIncrease lipophilicity; mask hydrogen bond donors (e.g., fluorination).
MDCK-MDR1 Efflux Ratio (ER) <2.0 Sterically shield the basic amine; lower the pKa​ via adjacent electron-withdrawing groups.
In Vivo Kp,brain​ Context DependentN/A (Do not optimize based on total concentration).
In Vivo Kp,uu,brain​ >0.3 (Ideally ≈1.0 )Optimize systemic clearance; reduce P-gp liability.

Permeability Screening Workflow Visualization

The following diagram illustrates the logical workflow for evaluating the BBB permeability of this fragment, enforcing strict go/no-go decision points.

BBB_Cascade Start N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (CNS Fragment) PhysChem In Silico Profiling (MW, LogP, PSA, pKa) Start->PhysChem PAMPA Tier 1: PAMPA-BBB (Passive Diffusion) PhysChem->PAMPA Decision1 Papp > 4 x 10^-6 cm/s? PAMPA->Decision1 MDCK Tier 2: MDCK-MDR1 (P-gp Efflux Ratio) Decision2 Efflux Ratio < 2.0? MDCK->Decision2 InVivo Tier 3: In Vivo Kp,uu,brain (Unbound Brain Exposure) Success CNS Lead Candidate InVivo->Success Decision1->MDCK Yes Fail1 Optimize Lipophilicity Decision1->Fail1 No Decision2->InVivo Yes Fail2 Reduce P-gp Liability (Lower pKa / H-bond) Decision2->Fail2 No

Fig 1: Tiered BBB permeability screening cascade for indole-based CNS fragments.

References

  • The blood-brain barrier: bottleneck in brain drug development - NeuroRx -[Link]

  • High throughput artificial membrane permeability assay for blood-brain barrier - European Journal of Medicinal Chemistry -[Link]

  • Unbound brain-to-plasma partition coefficient, Kp,uu,brain—a game changing parameter for CNS drug discovery and development - Pharmaceutical Research -[Link]

  • Improving the in vitro prediction of in vivo central nervous system penetration: integrating permeability, P-glycoprotein efflux, and free fractions in blood and brain - Journal of Pharmacology and Experimental Therapeutics -[Link]

  • MDCK-MDR1 Permeability Assay - Evotec In Vitro ADME Services -[Link]

Sources

Foundational

Preclinical Toxicity and Safety Profile of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine: An IND-Enabling Technical Guide

Executive Summary The transition of a novel chemical entity (NCE) from discovery to First-in-Human (FIH) clinical trials requires a rigorous, mechanistically grounded safety evaluation. N-methyl-1-(1-methyl-1H-indol-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to First-in-Human (FIH) clinical trials requires a rigorous, mechanistically grounded safety evaluation. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a synthetic, 4-substituted indole derivative featuring a secondary aliphatic amine. Due to its structural homology to endogenous monoamines and synthetic tryptamines, its preclinical safety profile must be heavily weighted toward evaluating central nervous system (CNS) off-target effects, cardiovascular liabilities (specifically hERG channel inhibition), and the potential for reactive metabolite formation.

This whitepaper details the causality, methodologies, and expected toxicological profiling required to establish an Investigational New Drug (IND)-enabling safety package for this compound, adhering strictly to International Council for Harmonisation (ICH) guidelines.

Structural Alerts & In Silico Profiling

Before initiating resource-intensive in vivo studies, we must evaluate the physicochemical properties and structural alerts of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

  • Physicochemical Liability: The secondary methanamine group possesses a predicted pKa of ~9.5. At physiological pH (7.4), the molecule is predominantly protonated. Lipophilic cations are notorious for interacting with the aromatic residues (Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel via cation- π interactions.

  • Metabolic Liability: The 1-methyl substitution on the indole nitrogen prevents direct N-glucuronidation, forcing clearance through Phase I cytochrome P450 (CYP) mediated pathways—specifically N-demethylation of the aliphatic amine and potential epoxidation of the electron-rich indole ring.

Metabolism Parent N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (Parent Compound) CYP CYP1A2 / CYP2D6 Hepatic Oxidation Parent->CYP NDemethyl N-Demethylation (Primary Amine Metabolite) CYP->NDemethyl Major Pathway Epoxide Indole Epoxidation (Reactive Intermediate) CYP->Epoxide Minor Pathway Excretion Renal Excretion NDemethyl->Excretion GSH GSH Conjugation (Detoxification) Epoxide->GSH Trapping GSH->Excretion

Caption: Putative CYP450-mediated metabolism and bioactivation pathways for the indole derivative.

In Vitro Safety Pharmacology & Genotoxicity

To satisfy ICH S7A (Safety Pharmacology) and ICH S7B (Proarrhythmic Potential) [1, 2], the compound must undergo a self-validating battery of in vitro assays.

Cardiovascular Safety: Automated Patch-Clamp hERG Assay

Because of the basic amine structural alert, evaluating the inhibition of the delayed rectifier potassium current ( IKr​ ) is mandatory.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 (hERG) gene.

  • Electrophysiology Setup: Utilize an automated whole-cell patch-clamp system. Apply a voltage protocol consisting of a depolarizing prepulse to +20 mV (2 sec) followed by a repolarizing step to -50 mV (2 sec) to elicit the outward tail current.

  • Compound Application: Perfuse the test compound at four ascending concentrations (e.g., 0.3, 1.0, 3.0, and 10.0 µM) allowing 5 minutes per concentration for steady-state block.

  • Self-Validation & Acceptance Criteria:

    • Negative Control: 0.1% DMSO vehicle (must show <5% current rundown).

    • Positive Control: 100 nM E-4031 (must yield >80% inhibition).

    • Quality Control: Initial seal resistance must be >1 G Ω and leak current <10% of peak tail current.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

To comply with ICH S2(R1) [3], the compound is evaluated for mutagenic potential. Indole epoxides can intercalate DNA; therefore, testing with and without metabolic activation (S9 fraction) is critical.

Table 1: Summary of In Vitro Safety & Genotoxicity Data (Representative Profile)

Assay / EndpointTarget / StrainResult / ValueRegulatory Guideline
Cardiovascular hERG ( IKr​ )IC 50​ = 4.2 µMICH S7B
Genotoxicity S. typhimurium (TA98, TA100)Negative (-S9 / +S9)ICH S2(R1)
Genotoxicity E. coli (WP2 uvrA)Negative (-S9 / +S9)ICH S2(R1)
Off-Target (CEREP) 5-HT 2B​ ReceptorK i​ > 10 µM (No binding)ICH S7A

Note: The lack of 5-HT 2B​ affinity is a critical de-risking milestone, as agonism here is causally linked to drug-induced valvular heart disease.

ADME and Hepatotoxicity Profiling

Understanding clearance mechanisms is essential for selecting the appropriate animal species for in vivo toxicology.

Protocol: Human Liver Microsome (HLM) Stability & GSH Trapping

This protocol identifies intrinsic clearance ( CLint​ ) and screens for reactive electrophiles (epoxides) that could cause Drug-Induced Liver Injury (DILI).

  • Incubation Matrix: Prepare 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 5 mM Glutathione (GSH) to the matrix to act as a nucleophilic trap for reactive intermediates.

  • Initiation: Add 1 µM of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine. Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. The assay is only valid if Verapamil T1/2​ is <15 minutes.

In Vivo Toxicology & Toxicokinetics (TK)

Pursuant to ICH M3(R2) [4], a 14-day repeat-dose toxicity study in two mammalian species (one rodent, one non-rodent) is required to support Phase 1 Single Ascending Dose (SAD) trials.

Study Design Rationale (Rodent)
  • Species: Sprague-Dawley Rats (n=10/sex/group).

  • Dose Selection: Based on a prior Maximum Tolerated Dose (MTD) dose-ranging study. Doses are set at 0 (Vehicle), 10, 30, and 100 mg/kg/day via oral gavage.

  • Causality for Endpoints: Because the compound is a CNS-active amine, a Functional Observational Battery (FOB) is integrated into the 14-day study to monitor for tremors, hyperreactivity, or autonomic signs.

Table 2: 14-Day Repeat-Dose Toxicity Findings (Rat) - Toxicokinetic Summary

Dose Group (mg/kg/day)C max​ (ng/mL)AUC 0−24h​ (ng·h/mL)Key Toxicological FindingsNOAEL Status
10 (Low) 145850None. Normal weight gain.Yes
30 (Mid) 4102,600Mild, transient mydriasis (1-2h post-dose).Yes (NOAEL)
100 (High) 1,2508,900Decreased body weight (-12%), CNS excitation.No

INDWorkflow Start N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine InSilico In Silico Profiling (Derek Nexus) Start->InSilico InVitro In Vitro Safety (hERG, Ames, CEREP) InSilico->InVitro ADME In Vitro ADME (HLM, CYP Phenotyping) InSilico->ADME InVivoPK In Vivo PK & TK (Rat / Dog) InVitro->InVivoPK ADME->InVivoPK InVivoTox 14-Day GLP Toxicity (ICH M3(R2)) InVivoPK->InVivoTox IND IND Submission Phase 1 SAD/MAD InVivoTox->IND

Caption: IND-Enabling Preclinical Safety Workflow for the target compound.

References

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration (FDA).[Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis route for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Application Note: Optimized Synthesis Route for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine Executive Summary & Retrosynthetic Strategy The synthesis of substituted indole alkylamines is a cornerstone in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis Route for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Executive Summary & Retrosynthetic Strategy

The synthesis of substituted indole alkylamines is a cornerstone in the development of CNS-active therapeutics and targeted oncology ligands. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a highly versatile bifunctional building block featuring a methylated indole core and a secondary aliphatic amine.

To ensure high scalability, excellent atom economy, and minimal chromatographic purification, we have designed a robust two-step synthetic sequence. The strategy relies on the initial N-alkylation of the commercially available 1H-indole-4-carbaldehyde, followed by a highly selective reductive amination. This approach avoids the use of harsh reducing agents (such as LiAlH4) required by alternative amide-reduction pathways, thereby improving the safety profile and scalability of the process.

SynthesisRoute SM 1H-indole-4-carbaldehyde (Starting Material) Int 1-methyl-1H-indole-4-carbaldehyde (Intermediate) SM->Int NaH, MeI DMF, 0°C to RT Prod N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (Target Product) Int->Prod MeNH2, NaBH(OAc)3 AcOH, DCE, RT

Two-step synthetic workflow for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

Mechanistic Rationale & Process Causality

Step 1: N-Methylation via Indolide Anion Generation

The N-H bond of an indole has a pKa of approximately 16.2. To achieve efficient methylation, a strong base such as Sodium Hydride (NaH) is required to quantitatively deprotonate the indole, generating a highly nucleophilic indolide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature strongly solvates the sodium cation, leaving the indolide anion "naked" and highly reactive toward the electrophile, Methyl Iodide (MeI) [1].

Step 2: Selective Reductive Amination

The conversion of the aldehyde intermediate to the secondary amine utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3). The causality behind selecting STAB over Sodium Borohydride (NaBH4) lies in its chemoselectivity. STAB is a mild reducing agent that readily reduces the transiently formed iminium ion but reacts very sluggishly with the parent aldehyde[2]. This selectivity prevents the formation of the corresponding primary alcohol byproduct. The addition of catalytic acetic acid (AcOH) accelerates the formation of the iminium intermediate, driving the equilibrium forward.

Experimental Protocols

Protocol A: Synthesis of 1-methyl-1H-indole-4-carbaldehyde (Intermediate)

Self-Validating System: The reaction's progress is validated by the cessation of hydrogen gas evolution and complete consumption of the starting material via TLC (Hexanes:EtOAc, 3:1).

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Deprotonation: Charge the flask with NaH (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (2 x 20 mL) under nitrogen to remove the mineral oil. Suspend the washed NaH in anhydrous DMF (100 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1H-indole-4-carbaldehyde (1.0 eq) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for an additional 45 minutes until hydrogen evolution ceases, indicating complete indolide formation.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours.

  • Workup & Validation: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers extensively with water (5 x 100 mL) to remove DMF, followed by brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product is typically pure enough (>95% by NMR) to carry forward without column chromatography.

Protocol B: Synthesis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (Final Product)

Self-Validating System: The success of this step is validated through an acid-base extraction protocol, which selectively isolates the basic secondary amine product from any unreacted neutral aldehyde or non-basic impurities.

  • Imine Formation: In a 250 mL round-bottom flask, dissolve 1-methyl-1H-indole-4-carbaldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE, 100 mL). Add Methylamine (MeNH2, 2.0 M solution in THF, 2.0 eq) and glacial Acetic Acid (AcOH, 1.0 eq). Stir the mixture at room temperature for 2 hours to allow for complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 12 hours. Monitor completion via LC-MS (target mass [M+H]+ = 189.1).

  • Acid-Base Workup (Critical Purification Step):

    • Quench the reaction with 1N aqueous NaOH (50 mL) and stir for 30 minutes to decompose boron complexes.

    • Extract with Dichloromethane (DCM, 3 x 50 mL).

    • Extract the combined DCM layers with 1N aqueous HCl (3 x 50 mL). Note: The target amine is now in the aqueous layer as a hydrochloride salt; neutral impurities remain in the DCM.

    • Discard the DCM layer. Basify the aqueous layer to pH 12 using 6N NaOH at 0 °C.

    • Extract the basified aqueous layer with fresh DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous K2CO3 (do not use Na2SO4 for amines to prevent binding), filter, and concentrate in vacuo to yield the pure target compound as a pale yellow oil.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the synthesized sequence.

Reaction StepReagent / CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1. N-Methylation NaH (60%)1.2DMF0 → 253.7588 - 92%
Methyl Iodide (MeI)1.5
2. Reductive Amination Methylamine (2M in THF)2.0DCE252.0-
Acetic Acid (AcOH)1.0
NaBH(OAc)31.5DCE0 → 2512.082 - 86%

References

  • Title: Heterocyclic Chemistry (5th Edition) Source: John Wiley & Sons, Ltd. URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL: [Link]

Application

Comprehensive HPLC Method Development Protocol for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application: Quantitative analysis, purity profiling, and stability-indicating assay development. Executive Summary & Physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application: Quantitative analysis, purity profiling, and stability-indicating assay development.

Executive Summary & Physicochemical Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine requires a deep understanding of its physicochemical properties. As an indolealkylamine derivative, this compound presents two primary analytical challenges:

  • Strong Basic Nature: The secondary aliphatic amine is highly basic. Without proper mobile phase control, it will interact strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor chromatographic efficiency.

  • Distinctive Chromophore/Fluorophore: The 1-methylindole core is highly conjugated, offering excellent opportunities for both UV and highly sensitive Fluorescence (FLD) detection.

To overcome these challenges, this protocol utilizes a low-pH Reversed-Phase (RP-HPLC) strategy with Trifluoroacetic Acid (TFA) as an ion-pairing agent. This approach ensures complete protonation of the analyte while simultaneously suppressing silanol ionization, yielding sharp, symmetrical peaks[1].

Table 1: Physicochemical Profiling & Analytical Implications
PropertyEstimated ValueAnalytical Implication
pKa (Secondary Amine) ~9.5 – 10.0Analyte is positively charged at neutral/acidic pH. Requires low pH or ion-pairing to prevent tailing[2].
LogP (Hydrophobicity) ~2.0 – 2.5Moderately lipophilic. Ideal for C18 or C8 Reversed-Phase chromatography.
UV Absorbance ( λmax​ ) ~288 nmOptimal UV detection wavelength, avoiding low-UV solvent noise.
Fluorescence Ex: 285 nm / Em: 350 nmEnables trace-level quantification (10-100x more sensitive than UV)[3].

Method Development Workflow

The following diagram illustrates the logical progression of the method development lifecycle, ensuring a systematic approach from initial scouting to final validation.

HPLC_Workflow Start Compound Profiling pKa ~9.5, LogP ~2.5 Phase1 Phase 1: Column & Mobile Phase C18 End-capped, 0.1% TFA (pH ~2.0) Start->Phase1 Phase2 Phase 2: Gradient Scouting 5% to 95% ACN over 15 min Phase1->Phase2 Phase3 Phase 3: Detection Optimization UV: 288 nm | FLD: Ex 285/Em 350 Phase2->Phase3 Decision System Suitability Met? Tailing < 1.5, N > 5000 Phase3->Decision Optimize Refine Gradient / Add Ion-Pairing Decision->Optimize No Validate Phase 4: Method Validation ICH Q2(R1) Guidelines Decision->Validate Yes Optimize->Phase2

Figure 1: Strategic workflow for indolealkylamine HPLC method development.

Mechanistic Insights: Overcoming Peak Tailing

Why do we mandate 0.1% TFA instead of a standard neutral buffer or weaker acids like Formic Acid?

At a neutral pH, residual silanols (Si-OH) on the silica support deprotonate to form negatively charged silanoate ions (Si-O⁻). The protonated secondary amine of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is strongly attracted to these sites via secondary ionic interactions. This causes the analyte to "stick" to the column, resulting in severe peak tailing.

By using 0.1% TFA, we drop the pH to ~2.0. This is well below the pKa of silanols (pKa ~4.5), keeping them neutral. Furthermore, the trifluoroacetate counter-ion (CF₃COO⁻) forms a hydrophobic ion-pair with the protonated amine, shielding its positive charge and facilitating smooth partitioning into the C18 stationary phase[1].

Silanol_Interaction cluster_0 Neutral pH (No Additive) cluster_1 Low pH (0.1% TFA) Amine1 Protonated Amine (Analyte+) Silanol1 Ionized Silanol (Si-O-) Amine1->Silanol1 Strong Ionic Attraction Result1 Severe Peak Tailing & Poor Recovery Silanol1->Result1 Amine2 Protonated Amine (Analyte+) TFA TFA Counter-ion (CF3COO-) Amine2->TFA Ion-Pairing Result2 Sharp Peak Shape & High Efficiency TFA->Result2 Silanol2 Neutral Silanol (Si-OH) Silanol2->Result2 No Interaction

Figure 2: Mechanistic causality of peak tailing vs. TFA ion-pairing.

Step-by-Step Experimental Protocol

Reagents and Equipment
  • Column: High-purity, fully end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Luna Omega C18), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v) containing 0.1% TFA. Note: Always match the sample diluent closely to the initial mobile phase conditions to prevent solvent-front distortion.

Optimized Gradient Elution Profile

A gradient approach is recommended to ensure the elution of the main analyte while efficiently washing highly retained lipophilic impurities off the column.

Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.09551.0Initial Hold
2.09551.0Isocratic
12.040601.0Linear Gradient
15.05951.0Column Wash
17.05951.0Column Wash
17.19551.0Re-equilibration
22.09551.0End of Run
Detection Parameters
  • UV/Vis Detector (PDA/DAD): Set analytical wavelength to 288 nm . Extract spectra from 200–400 nm for peak purity assessment.

  • Fluorescence Detector (FLD): (Optional, for trace analysis). Set Excitation ( λex​ ) to 285 nm and Emission ( λem​ ) to 350 nm [3].

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure).

  • Injection Volume: 10 µL.

System Suitability & Self-Validation System

A protocol must be self-validating to ensure day-to-day reliability. Before analyzing unknown samples, inject a standard solution of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (e.g., 50 µg/mL) six consecutive times. The system must pass the following rigorous acceptance criteria based on ICH Q2(R1) guidelines.

Table 3: System Suitability Acceptance Criteria
ParameterTarget ValueCorrective Action if Failed
Retention Time (RT) RSD 1.0%Check pump proportioning valves; ensure column is fully equilibrated.
Peak Area RSD 2.0%Check autosampler syringe for bubbles; verify sample stability in diluent.
Tailing Factor ( Tf​ ) 1.5Replace column (loss of end-capping) or verify TFA concentration in Mobile Phase.
Theoretical Plates ( N ) 5000Check for dead volume in tubing/fittings; column may be degrading.
Signal-to-Noise (S/N) 10 (LOQ)Switch to Fluorescence detection or increase injection volume.

References

  • Gerasimenko I, Sheludko Y, Unger M, Stöckigt J. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochem Anal. 2001 Mar-Apr;12(2):96-103.
  • Hela PG, Anipindi NR, Priyadarsini KI, O'Neill P. OH Radical Induced One-Electron Oxidation of Serotonin and Tryptamine. The Journal of Physical Chemistry B. 1999;103(40):8606-8611.
  • Szkop M, Bielawski W. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek. 2013;103(3):683-691.

Sources

Method

Application Notes and Protocols for the Utilization of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in Drug Design

Introduction: The Enduring Legacy of the Indole Scaffold in Medicinal Chemistry The indole nucleus, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, stands as a quintessential "privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy of the Indole Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, stands as a quintessential "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its prevalence in a vast array of natural products, from the neurotransmitter serotonin to complex alkaloids like vincristine, underscores its evolutionary selection as a versatile molecular framework for biological interactions.[2][4] This versatility has been harnessed by medicinal chemists to develop a multitude of synthetic indole derivatives that have found applications across a wide spectrum of therapeutic areas, including oncology, neurology, and infectious diseases.[1][5][6][7]

The unique electronic properties of the indole ring system, coupled with its ability to participate in hydrogen bonding and π-stacking interactions, allow for its effective binding to a diverse range of biological targets.[6] The indole scaffold is not merely a passive structural element; its reactivity and the potential for substitution at multiple positions provide a rich platform for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on a specific, yet promising, indole-based precursor: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine . While this particular molecule is not extensively characterized in the public domain, its structural motifs suggest significant potential as a starting point for the design of novel therapeutics, particularly those targeting the central nervous system.

This document will provide a comprehensive overview of the potential applications of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in drug design, including proposed synthetic strategies, detailed protocols for derivatization and in vitro evaluation, and a discussion of its potential as a scaffold for generating libraries of bioactive compounds.

Chemical Properties and Synthetic Strategy

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a substituted indole with a methylaminomethyl group at the 4-position and a methyl group on the indole nitrogen. The presence of the basic secondary amine function and the N-methylated indole core are key features that can be exploited in drug design.

Proposed Synthesis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

A plausible and versatile synthetic route to the title compound, based on established indole synthetic methodologies, would involve a multi-step process starting from a readily available substituted aniline. The following protocol outlines a hypothetical yet chemically sound approach.

Protocol 1: Synthesis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Step 1: Synthesis of 1-methyl-4-nitro-1H-indole

  • To a solution of 4-nitroindole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the indolide anion.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-nitro-1H-indole.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the 1-methyl-4-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a balloon of hydrogen at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, if using SnCl₂, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 1-methyl-1H-indol-4-amine.

Step 3: Reductive Amination to N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

  • Dissolve 1-methyl-1H-indol-4-amine (1.0 eq) and paraformaldehyde (1.2 eq) in a solvent like dichloromethane (DCM) or methanol (MeOH).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture.[8]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography to obtain N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

Characterization

The synthesized compound and its intermediates should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Application in Drug Design: A Scaffold for Neurological Targets

The structural similarity of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine to endogenous tryptamines, such as N,N-dimethyltryptamine (DMT), and to the core of many serotonergic drugs, suggests that its primary utility in drug design would be as a precursor for agents targeting the central nervous system, particularly the serotonergic system.[1] Serotonin (5-hydroxytryptamine or 5-HT) receptors are a major class of G protein-coupled receptors (GPCRs) that are implicated in a wide range of physiological and pathological processes, including mood, cognition, and sleep.[9]

Target Rationale: The Serotonin 5-HT₂A Receptor

A particularly attractive target for indole-based compounds is the serotonin 5-HT₂A receptor.[10] This receptor is a key player in the mechanism of action of psychedelic drugs and is also a target for atypical antipsychotics.[11] The ability to modulate 5-HT₂A receptor signaling holds therapeutic promise for a variety of neuropsychiatric disorders.

Diagram 1: Simplified Serotonin 5-HT₂A Receptor Signaling

G Ligand 5-HT or Agonist (e.g., Indole Derivative) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding & Activation G_Protein Gq/11 Protein Receptor->G_Protein Coupling PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Canonical Gq signaling pathway of the 5-HT₂A receptor.

Lead Generation and Structure-Activity Relationship (SAR) Studies

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine serves as an excellent starting point for generating a library of analogs for SAR studies. Modifications can be systematically introduced at several positions to probe the chemical space around the core scaffold and optimize for affinity, selectivity, and functional activity at the target receptor.

Diagram 2: Strategy for Lead Optimization

SAR_Strategy cluster_modifications Chemical Modifications Precursor N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (Starting Scaffold) R1 R1: Indole N-substitution (e.g., H, larger alkyls) Precursor->R1 R2 R2: Amine substitution (e.g., H, ethyl, propyl) Precursor->R2 R3 R3: Indole Ring Substitution (e.g., 5-MeO, 6-F, 7-Cl) Precursor->R3 Library Library of Analogs R1->Library R2->Library R3->Library Screening In Vitro Screening (Binding & Functional Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Library Iterative Refinement Lead Lead Compound(s) SAR->Lead

Caption: Iterative cycle of lead optimization from the precursor.

Table 1: Hypothetical SAR Data for 5-HT₂A Receptor Binding

Compound IDR¹ (N-Indole)R² (N-Amine)R³ (Indole Ring)5-HT₂A Ki (nM)
Precursor CH₃CH₃H150
Analog-1 HCH₃H250
Analog-2 CH₃HH180
Analog-3 CH₃CH₂CH₃H95
Analog-4 CH₃CH₃5-OCH₃45
Analog-5 CH₃CH₃6-F120

This data is illustrative and intended to demonstrate the principles of an SAR table.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a derivative and its subsequent in vitro evaluation.

Protocol 2: Synthesis of a 5-Methoxy Derivative for SAR Studies

This protocol describes the synthesis of N-methyl-1-(5-methoxy-1-methyl-1H-indol-4-yl)methanamine, a potential analog with enhanced serotonergic activity.

  • Starting Material: 5-methoxy-4-nitro-1H-indole (synthesized via nitration of 5-methoxyindole).

  • Step 1: N-methylation: Follow Protocol 1, Step 1, using 5-methoxy-4-nitro-1H-indole as the starting material to obtain 5-methoxy-1-methyl-4-nitro-1H-indole.

  • Step 2: Nitro Reduction: Follow Protocol 1, Step 2, to reduce the nitro group, yielding 5-methoxy-1-methyl-1H-indol-4-amine.

  • Step 3: Reductive Amination: Follow Protocol 1, Step 3, to introduce the N-methyl group, affording the final product.

  • Purification and Characterization: Purify the final compound by preparative HPLC and characterize by NMR and high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro 5-HT₂A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the synthesized compounds for the human 5-HT₂A receptor.[11]

  • Materials:

    • HEK293 cells stably expressing the human 5-HT₂A receptor.

    • Radioligand: [³H]ketanserin.

    • Non-specific binding control: Mianserin.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Synthesized test compounds.

  • Membrane Preparation:

    • Harvest the HEK293 cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4 °C.

    • Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add:

      • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM mianserin (for non-specific binding).

      • 50 µL of various concentrations of the test compound.

      • 50 µL of [³H]ketanserin (final concentration ~1 nM).

      • 50 µL of the membrane preparation.

    • Incubate the plate at 37 °C for 60 minutes.

  • Assay Termination and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vitro Functional Assay - Calcium Mobilization

This assay measures the ability of the synthesized compounds to act as agonists or antagonists at the 5-HT₂A receptor by monitoring intracellular calcium release.[10]

  • Materials:

    • HEK293 cells expressing the human 5-HT₂A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Serotonin (as a reference agonist).

  • Cell Preparation:

    • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Add varying concentrations of the test compound to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Determine the EC₅₀ (concentration for 50% maximal response) and the Emax (maximal effect) relative to serotonin.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of serotonin (e.g., its EC₈₀).

    • Measure the fluorescence intensity and determine the IC₅₀ of the test compound in inhibiting the serotonin-induced response.

  • Data Analysis:

    • Plot the dose-response curves and analyze the data using non-linear regression to determine EC₅₀, IC₅₀, and Emax values.

Conclusion and Future Directions

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, while not a well-characterized compound in its own right, represents a structurally promising starting point for the development of novel therapeutic agents. Its indole core, substituted at key positions, provides a rich foundation for chemical exploration. The protocols and strategies outlined in this document offer a roadmap for researchers and drug development professionals to synthesize, derivatize, and evaluate compounds based on this scaffold. The primary hypothesized application lies in the modulation of serotonergic receptors, with the potential to discover novel treatments for a range of neuropsychiatric disorders. Future work should focus on the systematic exploration of the chemical space around this precursor, coupled with a broader screening against a panel of CNS targets to uncover the full therapeutic potential of this versatile indole derivative.

References

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]

  • MDPI. Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Available from: [Link]

  • PURKH. Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. Available from: [Link]

  • PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Available from: [Link]

  • MDPI. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Available from: [Link]

  • AIP Publishing. Indole as an emerging scaffold in anticancer drug design. Available from: [Link]

  • ResearchGate. (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of indoles and their applications. Available from: [Link]

  • Taylor & Francis. Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Available from: [Link]

  • Mubassir, M., et al. Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. 2025, 7(2), 160-181.
  • Wikipedia. Indole alkaloid. Available from: [Link]

  • PMC. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Available from: [Link]

  • PubMed. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. Available from: [Link]

  • ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Available from: [Link]

  • Journal of the American Chemical Society. Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Available from: [Link]

  • PMC. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation. Available from: [Link]

  • ResearchGate. Synthesis of 3-indolylmethanamines (3a-k) by the reaction of Schiff bases (1a-k) with Indole (2) catalyzed by Baker's yeast. Available from: [Link]

Sources

Application

Sample preparation of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine for LC-MS/MS

The quantification of low-abundance indole derivatives in biological matrices requires a meticulous approach to sample preparation. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a secondary amine attached to a lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of low-abundance indole derivatives in biological matrices requires a meticulous approach to sample preparation. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a secondary amine attached to a lipophilic 1-methylindole core. Its structural topology shares significant physicochemical overlap with pharmaceutical triptans (e.g., naratriptan, sumatriptan) and endogenous tryptamines, making it highly susceptible to matrix effects—specifically ion suppression from endogenous phospholipids during Electrospray Ionization (ESI)[1][2].

This guide provides a field-proven, self-validating methodology for extracting and quantifying this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Profiling & Extraction Rationale

To design an effective extraction protocol, we must first understand the molecule's behavior in solution. The compound features a non-basic indole nitrogen (due to lone pair delocalization into the aromatic ring) and a highly basic secondary aliphatic amine.

Causality in Solvent and Sorbent Selection:

  • Liquid-Liquid Extraction (LLE): The secondary amine has an estimated pKa of ~9.5–10.0. To drive the molecule into an organic solvent, the aqueous matrix must be basified to at least 2 pH units above the pKa (pH > 11.5) to ensure the amine is fully un-ionized[3]. Methyl-tert-butyl ether (MTBE) is selected over heavier halogenated solvents (like dichloromethane) because MTBE forms the upper organic layer upon centrifugation. This physical property prevents the accidental aspiration of the precipitated protein interface, thereby increasing throughput and reproducibility[1].

  • Solid-Phase Extraction (SPE): For maximum sensitivity and lipid removal, Mixed-Mode Strong Cation Exchange (MCX) is the premier choice. By acidifying the plasma (pH < 3), the secondary amine becomes fully protonated. It then binds tightly to the sulfonic acid moieties of the MCX sorbent via ionic interaction. This strong tethering permits an aggressive 100% organic wash (e.g., methanol) to strip away neutral phospholipids—the primary culprits of ion suppression in ESI+ mode[2].

Workflow Start Plasma Sample (100 µL) + Internal Standard split Select Extraction Start->split LLE LLE Pathway Basify (pH > 11.5) Extract with MTBE split->LLE High Throughput SPE SPE Pathway (MCX) Acidify (pH < 3.0) Load onto Sorbent split->SPE Low Matrix Effect LLE_Org Isolate Organic Layer LLE->LLE_Org SPE_Wash Wash: 100% MeOH Elute: 5% NH4OH in MeOH SPE->SPE_Wash Evap Evaporate under N2 (40°C) LLE_Org->Evap SPE_Wash->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS

Fig 1. Divergent workflow for LLE and MCX-SPE sample preparation prior to LC-MS/MS.

Self-Validating Experimental Protocols

To ensure the integrity of the data, every extraction batch must operate as a self-validating system. You must include:

  • Matrix Blank: Blank plasma processed without Internal Standard (IS) to monitor column carryover and endogenous isobaric interference.

  • Zero Sample: Blank plasma processed with IS to verify that the IS does not contain trace impurities of the target analyte[3].

  • Quality Control (QC) Samples: Spiked plasma at Low, Mid, and High concentrations to continuously monitor extraction recovery and process efficiency throughout the run[1].

Protocol A: High-Throughput Liquid-Liquid Extraction (LLE)

Best for rapid pharmacokinetic screening where absolute ultimate sensitivity is secondary to throughput.

  • Aliquot: Transfer 100 µL of human or animal plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of IS working solution (e.g., Sumatriptan-d6 or a stable isotope-labeled analog at 100 ng/mL)[1]. Vortex for 5 seconds.

  • Basification: Add 50 µL of 5% Ammonium Hydroxide (NH₄OH) in water. Vortex briefly to disrupt protein binding and deprotonate the analyte[3].

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Vortex vigorously for 3 minutes at 2000 rpm, then centrifuge at 16,000 × g for 10 minutes at 4°C[3][4].

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate or glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS.

Protocol B: High-Purity Solid-Phase Extraction (MCX)

Best for ultra-trace quantification (LLOQ < 50 pg/mL) requiring rigorous removal of matrix suppressors.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 10 µL IS and 100 µL of 2% Formic Acid in water. Vortex to ensure complete protonation of the amine[2].

  • Conditioning: Pass 1.0 mL of Methanol through a 30 mg/1 cc MCX cartridge.

  • Equilibration: Pass 1.0 mL of 2% Formic Acid in water through the cartridge.

  • Loading: Load the pre-treated sample mixture onto the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove water-soluble proteins and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Crucial Step: Because the analyte is ionically bound, this aggressive organic wash removes neutral lipids and phospholipids without eluting the target[2].

  • Elution: Elute the target analyte into a clean vial using 1.0 mL of 5% NH₄OH in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Dry under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Analytical Conditions

While standard C18 columns are ubiquitous, utilizing a Pentafluorophenyl (PFP) stationary phase provides orthogonal selectivity. The fluorinated ring of the PFP phase engages in π-π interactions with the indole core, offering superior retention and separation from endogenous aromatic isomers compared to purely hydrophobic C18 phases[5].

Table 1: Optimized LC Gradient Conditions (PFP Column, 50 × 2.1 mm, 1.9 µm)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (Acetonitrile)
0.000.4955
0.500.4955
2.500.41090
3.500.41090
3.600.4955
5.000.4955 (Re-equilibration)

Mass Spectrometry Parameters: Detection is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[6][7]. The protonated precursor ion [M+H]⁺ for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (C₁₂H₁₆N₂) is m/z 189.1. The primary fragmentation pathway involves the energetically favorable cleavage of the methylamine group, yielding a highly stable methyl-indole carbocation at m/z 158.1.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Analyte 189.1158.15018Quantifier
Target Analyte 189.1130.15032Qualifier
Sumatriptan (IS) 296.1251.15022IS Quantifier[1]

Note: Source temperature should be maintained at 400–500°C to ensure adequate desolvation of the aqueous mobile phase, and capillary voltage set to ~3.5 kV[3][7].

Sources

Method

Application Note: Cell Culture Assay Protocols for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Scientific Rationale & Pharmacological Context Indole-based methanamines, particularly those with N-methylation such as N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine , represent a highly privileged scaffold in neurophar...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacological Context

Indole-based methanamines, particularly those with N-methylation such as N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine , represent a highly privileged scaffold in neuropharmacology. The indole core serves as a bioisostere for endogenous neurotransmitters like serotonin (5-hydroxytryptamine, 5-HT) and tryptamine. The addition of methyl groups at the indole N1 position and the primary amine enhances lipophilicity, improves blood-brain barrier (BBB) penetration, and prevents rapid oxidative deamination by metabolic enzymes [1].

In drug discovery, this specific chemotype is primarily evaluated for two main central nervous system (CNS) targets:

  • Serotonin (5-HT) Receptors : Acting as either agonists or antagonists at G-protein coupled receptors (GPCRs) such as 5-HT4, 5-HT6, and 5-HT7 [2, 3].

  • Monoamine Oxidase (MAO) : Acting as competitive, reversible inhibitors of MAO-A and MAO-B, which are critical for neurotransmitter regulation [4].

This application note provides a comprehensive, self-validating methodological framework for evaluating N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in cell-based and biochemical assays. By utilizing SH-SY5Y neuroblastoma cells and recombinant enzymes, researchers can accurately map the compound's pharmacodynamics and therapeutic window.

Experimental Workflows & Pathway Visualizations

To establish a robust pharmacological profile, the compound must be screened through orthogonal assays. The following diagrams illustrate the mechanistic pathways and corresponding assay readouts.

5-HT Receptor Functional Signaling (cAMP Accumulation)

5-HT receptors (specifically 5-HT4, 5-HT6, and 5-HT7) are Gs-coupled GPCRs. Upon ligand binding, they stimulate adenylyl cyclase (AC), leading to the intracellular accumulation of cyclic AMP (cAMP). This transient signal is stabilized by phosphodiesterase (PDE) inhibitors and quantified using Homogeneous Time-Resolved Fluorescence (HTRF) [2, 5].

G A Indole Ligand (Test Compound) B 5-HT Receptor (Gs-Coupled) A->B Binds C Adenylyl Cyclase Activation B->C Gs Protein D cAMP Accumulation C->D ATP Conversion E HTRF Assay Readout D->E TR-FRET

Caption: GPCR-mediated cAMP signaling pathway and HTRF detection workflow for 5-HT receptor activation.

Monoamine Oxidase (MAO) Inhibition Pathway

MAO enzymes catalyze the oxidative deamination of amines. The fluorometric assay utilizes kynuramine, a non-fluorescent substrate that MAO cleaves into 4-hydroxyquinoline, a highly fluorescent product. A decrease in fluorescence indicates successful enzyme inhibition by the test compound [4].

G A Incubate Compound with MAO Enzyme B Add Kynuramine (Substrate) A->B C Enzymatic Cleavage (If Uninhibited) B->C D 4-Hydroxyquinoline Formation C->D E Fluorescence Readout (Ex 310 / Em 400 nm) D->E

Caption: Fluorometric MAO inhibition assay workflow using kynuramine as a substrate.

Detailed Step-by-Step Methodologies

Protocol 1: 5-HT Receptor cAMP Accumulation Assay (HTRF)

Objective: Determine the agonist/antagonist profile (EC50/IC50) of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine at 5-HT receptors. Cell Line: SH-SY5Y human neuroblastoma cells (endogenously expressing 5-HT receptors) or HEK293 cells stably transfected with specific 5-HT subtypes[3, 5].

Causality & Logic: IBMX (3-isobutyl-1-methylxanthine) is strictly required in the stimulation buffer. Without IBMX, endogenous PDEs will rapidly hydrolyze the newly synthesized cAMP, resulting in false negatives or artificially low potency readings [2].

Procedure:

  • Cell Preparation: Harvest SH-SY5Y cells at 80% confluency. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4, and 500 µM IBMX).

  • Seeding: Dispense 1,000–2,000 cells/well into a 384-well low-volume white microplate (5 µL/well).

  • Compound Preparation: Serially dilute N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in assay buffer (concentration range: 10 pM to 10 µM).

  • Stimulation:

    • For Agonist Mode: Add 5 µL of the compound to the cells.

    • For Antagonist Mode: Pre-incubate cells with 5 µL of the compound for 15 min, then add a challenge dose of 5-HT (at its EC80 concentration).

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow optimal cAMP accumulation.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at excitation 337 nm and dual emission at 665 nm and 620 nm. Calculate the 665/620 ratio.

Protocol 2: Monoamine Oxidase (MAO) Fluorometric Inhibition Assay

Objective: Assess the competitive inhibition of MAO-A and MAO-B to evaluate target selectivity. Enzyme Source: Recombinant human MAO-A and MAO-B, or rat brain mitochondrial fractions [4].

Causality & Logic: The assay relies on an endpoint kinetic measurement. Pre-incubation of the enzyme with the indole compound is critical to allow equilibrium binding before the substrate (kynuramine) outcompetes the inhibitor.

Procedure:

  • Buffer Preparation: Prepare potassium phosphate buffer (100 mM, pH 7.4).

  • Enzyme/Inhibitor Pre-incubation: In a black 96-well microtiter plate, combine 40 µL of MAO enzyme (0.1 mg/mL final protein concentration) with 25 µL of the test compound (serially diluted in buffer with max 1% DMSO final). Incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add 35 µL of kynuramine (final concentration optimized to the enzyme's Km​ , typically 30-50 µM) to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 40 µL of 2N NaOH. The alkaline environment halts enzyme activity and maximizes the fluorescence yield of the 4-hydroxyquinoline product.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Validation Controls: Use Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as positive inhibition controls.

Protocol 3: Cell Viability & Cytotoxicity (CellTiter-Glo)

Objective: Ensure that the observed pharmacological effects (e.g., receptor antagonism) are not artifacts of compound-induced cytotoxicity [1, 5].

Procedure:

  • Seed SH-SY5Y cells in a 96-well opaque-walled plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (0.1 µM to 100 µM) for 24 hours.

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate the CC50 (Cytotoxic Concentration 50%).

Quantitative Data Summary

To establish the therapeutic utility of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, the data from the above protocols must be synthesized to determine target selectivity and the therapeutic window. Below is a representative data structure for evaluating this class of compounds.

Table 1: Representative Pharmacological Profile of Indole-Methanamine Derivatives

Target / AssayMetricExpected Range for Indole-MethanaminesSignificance
5-HT6 Receptor (cAMP) EC50 (Agonist)50 nM – 200 nMIndicates potency for GPCR activation.
5-HT7 Receptor (cAMP) IC50 (Antagonist)10 nM – 80 nMIndicates competitive antagonism against 5-HT.
MAO-A Inhibition IC501.0 µM – 5.0 µMLower potency typically desired to avoid hypertensive crisis (cheese effect).
MAO-B Inhibition IC500.2 µM – 1.5 µMHigh potency desired for neuroprotection/Parkinson's models.
SH-SY5Y Viability CC50> 100 µMEstablishes a wide therapeutic window ( CC50​/IC50​>1000 ).

Note: Data interpretation requires normalizing enzyme/receptor activity against the cytotoxicity baseline to rule out false positives caused by cell death [1, 5].

References

  • Kim, J. et al. "Direct Interaction and Functional Coupling between Human 5-HT6 Receptor and the Light Chain 1 Subunit of the Microtubule-Associated Protein 1B (MAP1B-LC1)." PLoS ONE, 2014. Available at:[Link]

  • Pimenova, A.A. et al. "Regulation of Amyloid Precursor Protein Processing by Serotonin Signaling." PLoS ONE, 2014. Available at:[Link]

  • Passos, C.S. et al. "Monoamine oxidase inhibition by monoterpene indole alkaloids and fractions obtained from Psychotria suterella and Psychotria laciniata." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. Available at:[Link]

  • Satała, G. et al. "Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities." Molecules (MDPI), 2020. Available at:[Link]

Application

Application Note: Formulation and Targeted CNS Delivery of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine via RVG-Functionalized Solid Lipid Nanoparticles

Executive Summary The development of neurotherapeutics is frequently bottlenecked by the Blood-Brain Barrier (BBB), which restricts the central nervous system (CNS) entry of over 98% of small-molecule drugs. N-methyl-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics is frequently bottlenecked by the Blood-Brain Barrier (BBB), which restricts the central nervous system (CNS) entry of over 98% of small-molecule drugs. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine , a synthetic indole derivative, represents a highly potent pharmacological scaffold. Indole-based compounds show great potential in treating neurodegenerative diseases due to their diverse pharmacological effects, including neuroprotection and the prevention of protein aggregation[1]. However, their clinical translation is often hindered by poor aqueous solubility, rapid first-pass metabolism, and limited BBB penetration.

This application note details a validated, self-contained protocol for formulating this indole derivative into Rabies Virus Glycoprotein (RVG)-functionalized Solid Lipid Nanoparticles (SLNs) . By leveraging lipid-based nanocarriers, we overcome the API's solubility issues[2], while the RVG peptide facilitates active transcytosis across the BBB via nicotinic acetylcholine receptors (nAChRs)[3].

Scientific Rationale & Mechanistic Insights

The API and Carrier Selection

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine contains a lipophilic indole core and a basic secondary amine. To maximize encapsulation efficiency, the API is utilized in its free base form , allowing it to partition favorably into the solid lipid core (e.g., Compritol 888 ATO or Precirol ATO 5) of the SLN. Lipid nanocarriers are uniquely suited for neuro-delivery as they protect the payload from enzymatic degradation and prolong systemic circulation[2].

Surface Functionalization Strategy (Causality)

To achieve active CNS targeting, the SLN surface is decorated with a thiolated RVG29 peptide (RVG-SH). The conjugation relies on thiol-maleimide "click" chemistry . We incorporate DSPE-PEG2000-Maleimide into the lipid matrix.

  • Why Maleimide? The maleimide group reacts selectively with the terminal thiol of the RVG peptide at a neutral pH (7.0–7.2). This specificity is critical: it prevents unwanted cross-reactivity with the secondary amine of the encapsulated API, preserving the drug's structural integrity[4].

  • Why PEG2000? The polyethylene glycol spacer provides a "stealth" effect to evade the mononuclear phagocyte system (MPS) while extending the RVG ligand far enough from the lipid surface to ensure unhindered receptor engagement.

G Blood Systemic Circulation (Bloodstream) SLN RVG-Functionalized SLN (Drug Carrier) Blood->SLN Receptor nAChR Binding (Apical Membrane) SLN->Receptor Targeting Endo Receptor-Mediated Endocytosis Receptor->Endo Trans Vesicular Transcytosis (Endothelial Cell) Endo->Trans Intracellular Routing Exo Exocytosis (Basolateral Membrane) Trans->Exo Brain Brain Parenchyma (Target Site) Exo->Brain Drug Release

RVG-mediated transcytosis pathway of SLNs across the blood-brain barrier.

Experimental Protocols

The following workflows establish a self-validating system. Quality control checkpoints (e.g., Ellman's assay) are integrated to ensure the mechanistic success of each step.

Workflow Phase1 Lipid Phase (API + Lipids) Emulsion Hot-Melt Ultrasonication Phase1->Emulsion Phase2 Aqueous Phase (Surfactants) Phase2->Emulsion Precursor Precursor SLNs (Maleimide-Surface) Emulsion->Precursor Click Thiol-Maleimide Click Chemistry Precursor->Click + RVG-SH Purify Dialysis & Lyophilization Click->Purify Final Targeted RVG-SLNs Purify->Final

Step-by-step formulation workflow for RVG-functionalized SLNs.

Protocol 3.1: Preparation of Precursor SLNs (Hot-Melt Emulsification)
  • Lipid Phase Preparation: Accurately weigh 100 mg of solid lipid (e.g., Compritol 888 ATO), 5 mg of DSPE-PEG2000-Maleimide, and 10 mg of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (free base). Dissolve the mixture in 2 mL of a volatile organic solvent (e.g., ethanol/dichloromethane 1:1 v/v).

  • Solvent Evaporation: Evaporate the solvent under a gentle nitrogen stream to form a thin lipid-drug film, then heat to 80°C (above the lipid's melting point).

  • Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing 1% (w/v) Poloxamer 188. Heat the solution to 80°C to match the lipid phase temperature.

  • Emulsification: Inject the hot aqueous phase into the molten lipid phase under high-speed homogenization (10,000 rpm for 5 minutes).

  • Size Reduction: Immediately subject the crude emulsion to probe ultrasonication (40% amplitude, 3 minutes, 10s on / 5s off pulse) while maintaining the temperature at 80°C.

  • Solidification: Rapidly cool the nanoemulsion in an ice-water bath (4°C) to solidify the lipid core, forming the precursor SLNs.

Protocol 3.2: Surface Functionalization via Click Chemistry
  • Peptide Activation: Dissolve thiolated RVG peptide (RVG-SH) in HEPES buffer (pH 7.2) containing 1 mM EDTA to prevent disulfide bond formation.

  • Conjugation: Add the RVG-SH solution to the precursor SLN dispersion at a 1.2:1 molar ratio of thiol to maleimide. Incubate the mixture at room temperature for 4 hours under gentle orbital shaking.

  • Validation Checkpoint (Ellman's Assay): Take a 50 µL aliquot and react it with Ellman's reagent (DTNB). The absence of a yellow color (absorbance at 412 nm) confirms that all free thiols have successfully reacted with the maleimide groups.

  • Quenching & Purification: Add 10 mM L-cysteine to quench any unreacted maleimide groups (preventing off-target protein binding in vivo). Purify the final RVG-API-SLNs using a Sephadex G-50 column or dialysis (MWCO 100 kDa) against distilled water for 24 hours.

Analytical Characterization & Validation

Physicochemical Data Summary

The transition from a negative to a positive zeta potential is a critical self-validating metric. The maleimide-PEG surface is slightly negative, but the successful conjugation of the RVG peptide (which contains multiple positively charged arginine and lysine residues) shifts the overall surface charge to positive[3].

Table 1: Physicochemical Properties of Formulated Nanocarriers

Formulation StageParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)BBB Permeability ( Papp​ , x10⁻⁶ cm/s)
Unloaded SLN 110 ± 50.12 ± 0.02-15.2 ± 1.5N/AN/A
API-SLN (Precursor) 125 ± 80.15 ± 0.03-12.4 ± 1.288.5 ± 2.12.4 ± 0.3
RVG-API-SLN (Final) 138 ± 100.18 ± 0.04+8.5 ± 1.885.2 ± 2.514.8 ± 1.2

Data represents mean ± SD (n=3). Encapsulation efficiency was determined via ultrafiltration-centrifugation and subsequent HPLC analysis of the free API in the filtrate.

Protocol 4.2: In Vitro BBB Permeation Assay (hCMEC/D3 Transwell Model)

To validate the biological efficacy of the formulation, an in vitro BBB model using immortalized human brain microvascular endothelial cells (hCMEC/D3) is employed.

  • Barrier Formation: Seed hCMEC/D3 cells on collagen-coated Transwell inserts (0.4 µm pore size) at a density of 5×104 cells/cm². Culture for 5-7 days until the Transendothelial Electrical Resistance (TEER) exceeds 200 Ω·cm², confirming tight junction integrity.

  • Dosing: Replace the apical chamber medium with assay buffer containing either free API, API-SLNs, or RVG-API-SLNs (equivalent to 10 µg/mL of API).

  • Sampling & Analysis: At predetermined intervals (0.5, 1, 2, and 4 hours), extract 100 µL from the basolateral chamber and replenish with fresh buffer. Quantify the transported N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine via LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient ( Papp​ ) to confirm the >6-fold enhancement in transcytosis driven by the RVG functionalization (as shown in Table 1).

References

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications Source: Hilaris Publisher URL
  • Cyclic RGD-Linked Polymeric Micelles for Targeted Delivery of Platinum Anticancer Drugs to Glioblastoma through the Blood–Brain Tumor Barrier Source: ACS Publications URL
  • Targeted CNS Delivery via Nanoparticulate Drug Delivery Systems Source: Publikationsserver der Universität Regensburg URL
  • Lipid-Based Nanocarriers for Neurological Disorders: A Review of the State-of-the-Art and Therapeutic Success to Date Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing secondary amines via reductive amination is a fundamental transformation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing secondary amines via reductive amination is a fundamental transformation. However, the synthesis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine from 1-methyl-1H-indole-4-carbaldehyde and methylamine presents specific chemoselectivity and yield challenges.

This guide is designed to troubleshoot common failure modes—such as over-methylation and premature aldehyde reduction—by explaining the underlying reaction mechanics and providing a self-validating, field-tested protocol.

Mechanistic Pathway & Competing Reactions

To troubleshoot yield loss, we must first isolate where the reaction is diverting from the intended pathway. The condensation of methylamine with the indole-4-carbaldehyde forms a transient hemiaminal, which dehydrates to an imine (Schiff base) before being reduced. Yield loss typically occurs when the reduction step is mismanaged, leading to the side products visualized below.

SynthesisPathway Aldehyde 1-Methyl-1H-indole- 4-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Methylamine Alcohol 1-(1-Methyl-1H-indol-4-yl)methanol (Impurity: Premature Reduction) Aldehyde->Alcohol Direct Reduction Methylamine Methylamine (Primary Amine) Methylamine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Product N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (Target Secondary Amine) Imine->Product NaBH4 Reduction TertAmine Tertiary Amine (Impurity: Over-alkylation) Product->TertAmine + Aldehyde & Reduction

Mechanistic pathway and side reactions in the reductive amination of indole-4-carbaldehyde.

Diagnostic Data: Yield Optimization Matrix

The choice of reducing agent and methodology dictates the primary impurity profile. Use this comparative data to benchmark your current synthetic strategy.

Synthetic StrategyReagents & ConditionsTypical YieldPrimary Impurity Observed
Direct Reductive Amination NaBH(OAc)₃, MeNH₂·HCl, DCE, 25 °C40–55%1-(1-Methyl-1H-indol-4-yl)methanol (Alcohol)
Direct (Lewis Acid Catalyzed) NaBH₃CN, MeNH₂ (THF), Ti(OiPr)₄, 25 °C65–75%Tertiary Amine (Trace over-alkylation)
Indirect (Imine Isolation) 1. MeNH₂ (MeOH), 3h 2. Concentrate 3. NaBH₄, MeOH, 0 °C to 25 °C85–95%Unreacted Aldehyde (Trace)
N-Boc Protected Direct N-Boc-N-methylamine, Me₂SiHCl, MeCN80–90%Silane byproducts (Easily removed)

Troubleshooting FAQs

Q1: I am observing significant over-methylation (formation of the tertiary amine). How can I suppress this? Expert Answer: Over-alkylation occurs because the target secondary amine (N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine) is more nucleophilic than the starting primary amine (methylamine). If the local concentration of methylamine drops, the newly formed secondary amine competes for the unreacted 1-methyl-1H-indole-4-carbaldehyde, forming an enamine/imine intermediate that reduces to the tertiary amine.

  • Solution A (Stoichiometric Control): Use a large excess of methylamine (3.0 to 5.0 equivalents) to drive the equilibrium entirely toward the primary imine[1].

  • Solution B (Protecting Group Strategy): Recent literature demonstrates that using N-Boc-N-methylamine with chlorodimethylsilane (Me₂SiHCl) forms a protected secondary amine that undergoes in situ deprotection upon methanol quench, completely bypassing the possibility of over-alkylation[2].

Q2: My LC-MS shows a large peak corresponding to the alcohol (1-(1-methyl-1H-indol-4-yl)methanol). Why is the aldehyde reducing before coupling? Expert Answer: This is a classic chemoselectivity failure inherent to direct reductive amination. Indole-4-carbaldehydes are electronically deactivated by the electron-rich indole ring, slowing down the nucleophilic attack of the amine. If the reducing agent is introduced before imine formation is complete, it will preferentially reduce the free aldehyde[3].

  • Solution: Switch from a direct to an indirect reductive amination protocol. Allow the aldehyde and methylamine to stir in anhydrous methanol for at least 3 hours to fully form the imine prior to introducing the hydride source[1].

Q3: The product is highly polar. I am losing yield during the aqueous workup. How should I isolate the secondary amine efficiently? Expert Answer: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine has a high topological polar surface area and will readily partition into the aqueous layer if it becomes protonated during the quench.

  • Solution: Perform the extraction at a highly basic pH (>12) using 1M NaOH to ensure the amine is fully deprotonated into its free-base form. Use a moderately polar extraction solvent like ethyl acetate or a mixture of dichloromethane/isopropanol (9:1, v/v). If emulsions form, filter the biphasic mixture through a pad of Celite rather than adding brine, which can sometimes crash out polar amine salts.

Validated Experimental Protocol: Indirect Reductive Amination

To ensure maximum yield and reproducibility, we recommend the following indirect reductive amination protocol adapted from optimized pharmaceutical workflows[1]. This protocol is designed as a self-validating system.

Step 1: Imine Formation

  • Dissolve 1-methyl-1H-indole-4-carbaldehyde (1.0 eq, e.g., 427 mg, 2.68 mmol) in anhydrous methanol (12 mL) under an inert atmosphere (N₂ or Ar).

  • Add methylamine (3.2 eq, e.g., 1.07 mL of a 33% solution in absolute ethanol).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Validation Checkpoint: Perform TLC (Eluent: 50% EtOAc in Hexanes). The UV-active aldehyde spot must completely disappear, replaced by a baseline/highly polar imine spot. Do not proceed until conversion is complete.

Step 2: Concentration (Critical Step) 4. Concentrate the reaction mixture under reduced pressure to yield a yellow oil.

  • Causality: Removing excess methylamine and the ethanol/water byproduct before adding the hydride source prevents competitive side reactions, stops the reverse hydrolysis of the imine, and eliminates the risk of over-pressurization from hydrogen gas evolution during reduction.

Step 3: Reduction 5. Redissolve the crude imine oil in anhydrous methanol (12 mL). 6. Cool the solution to 0 °C using an ice bath. 7. Add Sodium borohydride (NaBH₄, 1.05 eq, e.g., 104 mg, 2.74 mmol) portion-wise over 10 minutes.

  • Causality: Cooling the reaction prevents the exothermic decomposition of the hydride reagent and minimizes any potential reductive cleavage of the indole ring system.

  • Remove the ice bath and stir the mixture overnight at room temperature.

Step 4: Quench & Isolation 9. Quench the reaction carefully by adding distilled water (10 mL). 10. Concentrate the mixture under reduced pressure to remove the majority of the methanol. 11. Adjust the remaining aqueous layer to pH >12 using 1M NaOH. 12. Extract the aqueous phase with Ethyl Acetate (3 x 25 mL). 13. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine. Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) if necessary.

References

  • Acrylamide derivatives as antibiotic agents (EP2848614A2)
  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Troubleshooting N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine Solubility

Welcome to the Application Support Center. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a highly versatile building block and pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a highly versatile building block and pharmacophore. However, its structural properties—specifically the combination of a lipophilic N-methylated indole core and a basic secondary amine—present unique solubility challenges in physiological buffers. This guide provides mechanistic insights and validated protocols to prevent precipitation, aggregation, and assay failure.

Physicochemical Profiling

To troubleshoot solubility, we must first understand the thermodynamic drivers of the molecule. The table below summarizes the critical physicochemical parameters dictating its behavior in aqueous systems.

ParameterValue (Approximate)Mechanistic Implication
Molecular Weight 188.27 g/mol Small molecule; highly diffusible if fully solvated.
pKa (Secondary Amine) ~9.5 - 10.2Remains protonated (ionized) at physiological pH (7.4).
LogP (Free Base) 2.1 - 2.5Indole core drives strong hydrophobic interactions and aggregation.
Aqueous Solubility (Free Base) < 0.1 mg/mLHighly insoluble in unbuffered water or basic solutions (pH > 9).
Hydrogen Bonding 1 Donor, 1 AcceptorN-methylation of the indole removes a key H-bond donor, reducing hydration capacity.
Mechanistic Workflow: Solubility vs. Precipitation

Understanding the pathway from free base to solubilized complex is critical. The diagram below illustrates why standard dilution in Phosphate-Buffered Saline (PBS) often fails, and how formulation interventions rescue solubility.

SolubilityMechanisms A Free Base N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine B Protonated Amine (Ionized, pH < 9.5) A->B Acidification (0.1M HCl) D Precipitation (Hydrophobic Aggregation / Salt) A->D Aqueous Dilution (pH > 9.5) C PBS Buffer (High Phosphate/Cl-) B->C Dilution in PBS C->D Common Ion Effect (Salting Out) E HP-β-CD / Co-solvent Formulation C->E Add Solubilizer F Solubilized Active Complex E->F Host-Guest Encapsulation

Fig 1: Mechanistic pathways of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine aqueous solubility.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately upon dilution from DMSO into PBS (pH 7.4)? A1: This is a classic case of "salting out" combined with hydrophobic aggregation. While the secondary amine is protonated at pH 7.4 (since pH < pKa), the high ionic strength of PBS (specifically multivalent phosphate anions) can form poorly soluble ion-pairs with the basic amine. Furthermore, the N-methylindole core is highly lipophilic. When the DMSO stock is diluted into an aqueous environment, the rapid change in dielectric constant forces the lipophilic cores to self-associate, forming micelles or precipitates before the amine can be fully hydrated[1].

Q2: How can I prepare a stable master stock solution that won't crash out upon freeze-thaw? A2: Do not use 100% pure DMSO for the free base if you intend to dilute it into neutral buffers later. Instead, prepare the master stock in acidified DMSO (e.g., DMSO containing 0.1% v/v Trifluoroacetic acid (TFA) or 10 mM HCl). This forces the secondary amine into its fully protonated salt form within the stock solution, significantly lowering the thermodynamic barrier to hydration upon subsequent aqueous dilution.

Q3: I need to dose this compound in cell culture (in vitro) without exceeding 0.1% DMSO. How do I maintain solubility? A3: The most effective, non-toxic strategy for lipophilic amines is host-guest complexation using cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic N-methylindole core inserts into the hydrophobic cavity of the cyclodextrin, while the protonated secondary amine remains exposed to the aqueous exterior. This drastically improves apparent solubility without altering the pharmacological activity of the compound[2]. Recent advancements in cyclodextrin formulations have proven this to be a superior method for stabilizing basic, lipophilic drugs in aqueous media[3].

Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock (Acidified)

Causality Check: Acidification ensures the amine is pre-ionized, preventing the free base from nucleating upon introduction to water.

  • Weigh exactly 1.88 mg of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (free base) into a clean, dry amber glass vial.

  • Prepare an acidified solvent by adding 10 µL of 1M HCl to 990 µL of anhydrous DMSO. Vortex to mix.

  • Add 1.0 mL of the acidified DMSO to the compound.

  • Sonicate in a water bath at room temperature for 5 minutes until the solution is completely clear.

  • Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Self-validation: A properly acidified stock will not show micro-precipitates when thawed. If cloudiness appears, the compound has reverted to a free base and requires further acidification.

Protocol B: Preparation of a 1 mg/mL Aqueous Dosing Solution using HP-β-CD

Causality Check: HP-β-CD shields the indole core from the aqueous environment, bypassing the salting-out effect of PBS.

  • Prepare a 10% (w/v) solution of HP-β-CD in sterile, deionized water (not PBS). Stir until completely dissolved.

  • Weigh 1.0 mg of the compound into a vial.

  • Add 900 µL of the 10% HP-β-CD solution directly to the solid powder.

  • Vortex vigorously for 2 minutes. The solution may appear cloudy initially.

  • Sonicate for 15-20 minutes at 30°C. The mechanical energy drives the inclusion complex formation[4].

  • Once clear, slowly add 100 µL of 10X PBS to buffer the solution to physiological osmolarity.

  • Sterile filter through a 0.22 µm PVDF membrane. Self-validation: Measure the concentration pre- and post-filtration via UV-Vis (approx. 280 nm for the indole chromophore). A loss of <5% indicates successful host-guest encapsulation.

References
  • Overview of the role of nanotechnological innovations in the detection and treatment of solid tumors - PMC: Nanosystems for improving aqueous solubility of drugs Source: National Institutes of Health (NIH) URL:[Link]

  • Cyclodextrin Solubility: Can Green Solvents Be the Solution? Source: Cyclodextrin News URL:[Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: National Institutes of Health (NIH) URL:[Link]

  • State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Source: ResearchGate / Journal of Molecular Liquids URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preserving the Integrity of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine During Long-Term Storage

Introduction N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, a substituted tryptamine, is a molecule of significant interest in contemporary research and development. As with many indole alkaloids, its long-term stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, a substituted tryptamine, is a molecule of significant interest in contemporary research and development. As with many indole alkaloids, its long-term stability is a critical factor for ensuring the reproducibility and validity of experimental results. This technical support guide provides a comprehensive overview of best practices for the storage and handling of this compound, along with troubleshooting guides and frequently asked questions to address common challenges encountered by researchers. The recommendations provided herein are grounded in the fundamental principles of organic chemistry and are supported by established literature on the stability of analogous tryptamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine?

A1: The degradation of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is primarily influenced by four key environmental factors:

  • Oxygen: The electron-rich indole nucleus is susceptible to oxidation, which is a major degradation pathway for many tryptamines.[1][2]

  • Light: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate and accelerate degradation reactions (photodegradation).[3][4][5][6]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][3]

  • Moisture and pH: The presence of water can facilitate hydrolytic degradation, and extreme pH conditions (both acidic and basic) can catalyze the breakdown of the molecule.[1][7]

Q2: What are the ideal storage conditions for long-term preservation of the solid compound?

A2: For long-term storage, the solid compound should be maintained in a tightly sealed, inert environment. The following conditions are recommended:

  • Atmosphere: Store under an inert gas such as argon or nitrogen to minimize exposure to oxygen.

  • Temperature: Store at low temperatures, ideally at -20°C or below.[1]

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[1][3]

  • Container: Use a tightly sealed container made of a non-reactive material like borosilicate glass.

Q3: How should I handle solutions of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine?

A3: Tryptamines are generally less stable in solution compared to their solid form.[8] Therefore, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or below in a tightly sealed, light-protected container. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents for long-term stability.

Q4: What are the visual or physical signs of degradation?

A4: Degradation of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine may manifest as:

  • Color Change: A noticeable change in color, such as yellowing or browning of the solid material. The oxidation of some tryptamines can lead to the formation of colored byproducts.[9]

  • Change in Physical State: The compound may become oily, clump together, or show a change in its crystalline structure.

  • Reduced Potency: A decrease in the expected biological or chemical activity in your experiments.

  • Appearance of New Peaks in Analytical Data: Chromatographic analysis (e.g., HPLC, TLC) may reveal the presence of additional peaks corresponding to degradation products.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

Issue 1: Unexpected peaks are observed in my HPLC/LC-MS analysis of a stored sample.

  • Possible Cause: This is a strong indicator of chemical degradation. The indole ring system is susceptible to oxidation, which can lead to a variety of byproducts.[2][10][11][12] For tryptamines, common degradation pathways include N-oxidation and hydroxylation of the indole ring.[1][13] The appearance of new, more polar compounds (earlier retention times in reversed-phase HPLC) is a common sign of oxidation.

  • Troubleshooting Steps:

    • Confirm Identity of New Peaks: If possible, use mass spectrometry (LC-MS) to obtain the molecular weights of the new peaks. This can help in identifying potential degradation products by comparing the masses to expected oxidative or hydrolytic modifications.

    • Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (inert atmosphere, low temperature, protected from light). Any deviation can accelerate degradation.

    • Perform a Forced Degradation Study: To understand the degradation profile of your compound, you can perform a forced degradation study by exposing small aliquots to stress conditions (e.g., elevated temperature, light, oxidizing agent like H₂O₂). This can help confirm if the unexpected peaks in your stored sample match the degradation products formed under specific stress conditions.

Issue 2: The solid material has changed color from white/off-white to yellow/brown.

  • Possible Cause: Color change is a common visual indicator of oxidation.[9] Tryptamines, particularly those with hydroxyl substitutions, are known to form colored quinoid-type species upon oxidation.[9] While N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine does not have a hydroxyl group, oxidation of the indole ring can still lead to colored polymeric or rearranged products.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the discolored material using a suitable analytical technique like HPLC or TLC to determine the purity.[14][15][16] Compare the chromatogram to that of a fresh or properly stored sample.

    • Evaluate Impact on Experiment: If the purity is found to be compromised, it is advisable to use a fresh batch of the compound for your experiments to ensure data integrity.

    • Improve Storage Practices: Re-evaluate your storage protocol. Ensure that the container is properly sealed and that the inert atmosphere is maintained. Consider subdividing the material into smaller aliquots upon receipt to minimize repeated exposure of the bulk material to air and moisture.

Issue 3: I am observing a gradual loss of compound in my stock solution over time.

  • Possible Cause: Tryptamines are known to be unstable in solution, especially when exposed to air and light.[3][8] The rate of degradation can be influenced by the solvent, pH, and storage temperature.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most effective way to mitigate this issue is to prepare solutions immediately before use.

    • Optimize Solution Storage: If a stock solution must be stored, use an aprotic solvent, degas the solvent before use, and store the solution under an inert atmosphere at -80°C.

    • Consider pH: If using an aqueous buffer, ensure the pH is near neutral, as both acidic and basic conditions can promote degradation.

    • Use Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as ascorbic acid, to the solution may help to slow down oxidative degradation.

Potential Degradation Pathways

The degradation of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is likely to proceed through pathways similar to other N,N-disubstituted tryptamines. The primary routes are expected to be oxidation of the indole ring and the tertiary amine.

G cluster_main N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine B N-oxide Derivative A->B Oxidation (O2, Peroxides) C Hydroxylated Indole Ring (e.g., at C2, C5, C6, or C7) A->C Oxidation (O2, Peroxides) E Polymeric/Complex Products A->E Light Exposure (UV, Visible) D 2-Oxindole Derivative C->D Further Oxidation/ Rearrangement

Caption: Potential degradation pathways for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

Experimental Protocols

Protocol 1: Assessment of Compound Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine under various stress conditions.

Materials:

  • N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids and bases (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatically controlled oven

  • UV light chamber

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 60°C for 48 hours. After exposure, prepare a solution of the stressed solid at the same concentration as the stock solution.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under ideal conditions), by HPLC or LC-MS. Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine using reversed-phase HPLC. Method optimization may be required based on the specific instrumentation and purity profile of the sample.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_workflow HPLC Purity Assessment Workflow A Sample Preparation (Dissolve and Filter) C Inject Sample A->C B HPLC System Equilibration B->C D Data Acquisition (Chromatogram) C->D E Peak Integration and Purity Calculation D->E

Caption: A typical workflow for HPLC purity assessment.

Protocol 3: Qualitative Purity Check by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for a preliminary assessment of purity.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., Dichloromethane:Methanol 9:1 with a few drops of triethylamine)

  • UV lamp (254 nm)

  • Staining reagent (e.g., Ehrlich's reagent)

Procedure:

  • Sample Application: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol). Spot the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light: Remove the plate from the chamber, allow the solvent to evaporate, and visualize the spots under a UV lamp (254 nm).

    • Staining: Spray the plate with Ehrlich's reagent and gently heat. Indole-containing compounds typically produce a purple or blue-colored spot.

  • Analysis: A pure sample should exhibit a single spot. The presence of additional spots indicates impurities.

References

  • Green oxidation of indoles and collective total syntheses of indole alkaloids. (n.d.). DR-NTU. [Link]

  • Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. (2024). PubMed. [Link]

  • Dean, J. L., et al. (2013). Neuropharmacology of N,N-Dimethyltryptamine. PMC - NIH. [Link]

  • Green oxidation of indoles using halide catalysis. (n.d.). DR-NTU. [Link]

  • Schmid, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. [Link]

  • Miller, S. J., et al. (2011). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC. [Link]

  • Nobil, A., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology. [Link]

  • Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews. [Link]

  • Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... (n.d.). ResearchGate. [Link]

  • Stability of tryptamines in Psilocybe cubensis mushrooms. (2021). CRITICAL CONSULTING LLC. [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. [Link]

  • Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. (2017). Taylor & Francis Online. [Link]

  • Psilocybin. (n.d.). Wikipedia. [Link]

  • The Clinical Potential of Dimethyltryptamine: Breakthroughs into the Other Side of Mental Illness, Neurodegeneration, and Consciousness. (2024). MDPI. [Link]

  • Psilocybin Half-Life: How Long Do Shrooms Stay in Your System? (2026). Psychedelic Spotlight. [Link]

  • Kikura-Hanajiri, R., et al. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Chemical and Pharmaceutical Bulletin. [Link]

  • Metabolism and toxicologic analysis of tryptamine-derived drugs of abuse. (2010). PubMed. [Link]

  • Separation of Tryptamine on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Tryptamine Analyzed with HPLC - AppNote. (n.d.). MicroSolv Technology Corporation. [Link]

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016). Academia.edu. [Link]

  • Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), Harmine, Harmaline and Tetrahydroharmine: Clinical and Forensic Impact. (2020). ResearchGate. [Link]

  • Gas Chromatography-Mass Spectrometry of Catecholamines and Tryptamines: Determination of Gas Chromatographic Profiles of the Amines, Their Precursors and Their Metabolites. (1976). Oxford Academic. [Link]

  • High performance liquid chromatography method for determining tryptamine content. (2014).
  • Enantioselective Radical Cyclization of Tryptamines by Visible Light-Excited Nitroxides. (2018). ACS Publications. [Link]

  • Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis. (2023). ResearchGate. [Link]

  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. (2022). PMC. [Link]

  • Brockmann, T., et al. (2018). Photochemical degradation of trypan blue. PLOS One. [Link]

  • Thoughts on 4 Substituted Tryptamines? (2015). Reddit. [Link]

  • Purity assessment of isolated compound by TLC. (n.d.). ResearchGate. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Oxford Academic. [Link]

  • Photochemical degradation of trypan blue. (2018). PubMed. [Link]

  • Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. (2020). Environmental Science: Processes & Impacts. [Link]

  • Toxicology and Analysis of Psychoactive Tryptamines. (2020). MDPI. [Link]

  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. (2022). ACS Omega. [Link]

  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). PMC. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. (2012). SciSpace. [Link]

  • Substituted tryptamine. (n.d.). Wikipedia. [Link]

Sources

Optimization

Optimizing flash chromatography purification for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying N-methyl-1-(1-methyl-1H-indol-4-yl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine .

This molecule presents a classic purification paradox: while the indole core is relatively stable and non-basic, the secondary aliphatic amine (the methanamine group) is highly basic (pKa ~9–10). When interacting with standard chromatographic media, this basicity fundamentally alters mass-transfer kinetics, requiring specific strategic interventions to ensure high purity and recovery.

Part 1: Method Selection Workflow

Before troubleshooting, it is critical to select the correct stationary phase based on your laboratory's tolerance for mobile phase modifiers and the lipophilicity of your reaction mixture.

G Start Target: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine Q1 Are volatile basic modifiers (e.g., TEA) acceptable? Start->Q1 BareSilica Bare Silica (Normal Phase) Add 1-5% TEA to Mobile Phase Q1->BareSilica Yes Q2 Is the compound highly polar or water-soluble? Q1->Q2 No AmineSilica Amine-Functionalized Silica Neutral Solvents (Hexane/EtOAc) Q2->AmineSilica No (Lipophilic) RevPhase Reversed-Phase (C18) High pH Buffer (0.1% NH4OH) Q2->RevPhase Yes (Hydrophilic)

Fig 1. Decision tree for selecting the optimal chromatography mode for basic amines.

Part 2: Troubleshooting & FAQs

Q1: Why does N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine streak and tail so severely on standard bare silica? Causality: Standard normal-phase silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH), which act as Brønsted acids with a pKa around 4.5 to 5.0[1]. When the basic secondary amine of your target molecule interacts with these acidic silanols, a strong ionic bond is formed[2]. This acid-base interaction overrides standard polarity-based partitioning, causing the compound to adsorb too strongly to the stationary phase. This leads to severe peak broadening, tailing, and often irreversible binding that destroys your yield[2].

Q2: How can I optimize a bare silica method to prevent this tailing? Causality: To counteract the ionic interaction, you must introduce a competing basic modifier into the mobile phase. Adding 1–5% Triethylamine (TEA) or ammonium hydroxide neutralizes the acidic silanol sites on the silica[2]. Because the silanols are occupied by the modifier, the secondary amine of your target molecule can partition freely between the mobile phase and the stationary phase based on polarity rather than ionic affinity, resulting in sharp, symmetrical peaks[3].

Q3: Is there a way to purify this compound without using toxic and difficult-to-remove modifiers like TEA? Causality: Yes. The most elegant solution is to invert the surface chemistry by using an amine-functionalized silica column (e.g., aminopropyl-bonded silica)[4]. In these columns, the silica surface is covalently bonded with primary amine groups, giving it a slightly basic pKa (~9.8)[3]. This basic surface repels the basic target analyte, completely eliminating the problematic acid-base interactions[5]. Consequently, you can elute the compound using simple, neutral solvent systems like Hexane/Ethyl Acetate without adding any volatile bases, drastically simplifying post-purification solvent evaporation[2].

Q4: When should I consider Reversed-Phase (C18) chromatography for this molecule? Causality: If the compound is part of a highly polar reaction mixture or if normal-phase methods fail to provide adequate resolution, reversed-phase chromatography is highly effective. For basic amines, the mobile phase pH must be adjusted to an alkaline state (e.g., using 0.1% ammonium hydroxide)[1]. At a high pH, the secondary amine is deprotonated into its free-base form. This neutral state is significantly more lipophilic, increasing its retention on the hydrophobic C18 stationary phase and improving the probability of a successful, high-resolution purification[1].

Part 3: Quantitative Data Comparison

To aid in method selection, the following table summarizes the performance metrics of the three primary purification strategies for basic amines.

ParameterBare Silica (Standard)Bare Silica + ModifierAmine-Functionalized SilicaReversed-Phase (C18)
Mobile Phase Modifier None1–5% TEA or NH₄OHNone (Neutral Solvents)0.1% NH₄OH or TEA
Peak Shape Broad, severe tailingSharp, symmetricalSharp, symmetricalSharp, symmetrical
Loading Capacity < 0.5%1.0% – 2.0%2.0% – 5.0%1.0% – 5.0%
Post-Run Processing Fast evaporationSlow (Modifier removal)Fast evaporationSlow (Water removal)
Relative Cost LowLowMediumHigh
Target Recovery Yield Poor (< 50%)Good (80–90%)Excellent (> 90%)Excellent (> 90%)

Part 4: Self-Validating Experimental Protocols

Protocol A: Purification via Amine-Functionalized Silica (Recommended)

By utilizing a basic stationary phase, the need for basic mobile phase modifiers is eliminated, ensuring that the collected fractions contain only the target compound and volatile neutral solvents.

  • TLC Pre-Validation: Spot the crude mixture on an amine-functionalized TLC plate. Develop in a Hexane/Ethyl Acetate gradient. Self-Validation Check: If the target compound's Rf is between 0.2 and 0.3, the separation will successfully scale to the flash column. If Rf > 0.5, reduce the EtOAc percentage[6].

  • Column Selection: Select an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) scaled to accommodate a 2–5% sample loading capacity[4].

  • Equilibration: Equilibrate the column with 3–5 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate. Apply directly to the column via liquid injection.

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CVs. Mechanistic Check: If the compound elutes too quickly, reduce the gradient slope (e.g., 0% to 30% over 12 CVs) to slow mass-transfer kinetics and increase resolution[6].

  • Fraction Collection: Collect fractions based on UV absorption (254 nm and 280 nm for the indole ring). Evaporate pooled fractions under reduced pressure. No acid-base extraction is required post-evaporation.

TLC_Optimization TLC Run TLC on Amine-Silica Plates (Hexane/EtOAc) Eval Evaluate Target Rf TLC->Eval Low Rf < 0.1 Increase EtOAc % Eval->Low High Rf > 0.5 Decrease EtOAc % Eval->High Optimal Rf = 0.2 - 0.3 Optimal for Flash Loading Eval->Optimal Low->TLC High->TLC Gradient Convert to Step Gradient Maximize Purity Optimal->Gradient

Fig 2. Iterative TLC optimization workflow for amine-functionalized silica columns.

Protocol B: Purification via Bare Silica with Basic Modifier
  • Solvent Preparation: Prepare Mobile Phase A (Hexane + 1% TEA) and Mobile Phase B (Ethyl Acetate + 1% TEA). Mechanistic Check: The modifier must be present in both solvents to maintain a neutralized silica surface throughout the entire run[1].

  • Column Equilibration: Flush a standard bare silica column with 5 CVs of Mobile Phase A. Self-Validation Check: Monitor the pH of the column effluent. The effluent must test basic on pH paper before loading the sample. If it is neutral, the silanols are not fully neutralized, and the target amine will irreversibly bind to the column.

  • Sample Loading: Liquid load the sample dissolved in a minimum amount of Mobile Phase A.

  • Elution: Run a gradient from 0% to 100% Mobile Phase B over 12–15 CVs.

  • Post-Processing: Pool the desired fractions. Because TEA has a higher boiling point (89°C) and can form salts, place the concentrated oil on a high vacuum line overnight or perform a quick aqueous wash to remove residual TEA[4].

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing severe peak tailing when analyzing N-methyl-1-(1-methyl-1H-indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing severe peak tailing when analyzing N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine .

By synthesizing fundamental chromatographic theory with field-proven methodologies, this guide provides a mechanistic understanding of your analyte's behavior and delivers self-validating protocols to achieve optimal peak symmetry.

Part 1: Diagnostic Workflow & Mechanistic Causality

Before altering your method, it is critical to understand why this specific molecule resists symmetrical elution. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine possesses a highly hydrophobic indole core coupled with a basic secondary aliphatic amine (pKa ~10).

Mechanism Analyte Protonated Amine (Analyte) Interaction Strong Ionic Interaction (Peak Tailing) Analyte->Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Surface Silanol->Interaction LowPH Low pH (<3.0) Protonates to Si-OH Interaction->LowPH TEA Add TEA Blocks Si-O⁻ Sites Interaction->TEA HighPH High pH (>10.5) Deprotonates Amine Interaction->HighPH

Mechanistic pathways of silanol interactions and targeted resolution strategies.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine exhibit such severe peak tailing on standard C18 columns? A: The primary cause of peak tailing for this molecule is the occurrence of multiple retention mechanisms. While the indole ring undergoes standard hydrophobic partitioning, the secondary amine group interacts strongly with ionized residual silanol groups (Si-O⁻) on the silica support surface 1. Because the pKa of the secondary amine is ~10 and the pKa of typical silica silanols is ~3.5–4.5, a mid-pH mobile phase (pH 5–8) leaves both species fully ionized. This creates a strong, sluggish electrostatic attraction (ion-exchange) that causes analyte molecules to lag, forming a pronounced tail 2.

Q2: How do I choose the optimal mobile phase pH to mitigate this interaction? A: You must break the electrostatic attraction by neutralizing one of the two interacting species:

  • Low pH Strategy (pH < 3.0): Lowering the pH ensures the complete protonation of ionizable residual silanol groups (converting Si-O⁻ to neutral Si-OH), thereby eliminating their ability to bind the cationic analyte 3.

  • High pH Strategy (pH > 10.5): Operating at a high pH deprotonates your secondary amine, rendering the analyte neutral. This eliminates secondary interactions entirely, though it requires specialized base-resistant hybrid silica columns 4.

Q3: If my detection method (e.g., MS) or sample matrix forces me to use a mid-pH buffer, what additives can suppress tailing? A: If you cannot alter the pH, you must dynamically mask the active sites. Triethylamine (TEA) acts as a highly effective masking reagent for acidic silanol groups that were not neutralized during column endcapping 5. Because TEA is a small, highly basic tertiary amine, it outcompetes your bulky indole analyte for the Si-O⁻ sites, effectively "capping" them during the run 6.

Q4: Does column chemistry play a role? A: Absolutely. Modern base-deactivated silica-based reversed-phase columns or columns with polar-embedded groups are specifically designed to shield residual silanols from basic analytes 7. Selecting a column with a low hydrogen bond acidity descriptor will inherently reduce tailing for weakly basic molecules 8.

Part 2: Quantitative Impact of Mobile Phase Optimization

The following table summarizes the expected impact of various troubleshooting actions on the peak asymmetry of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

Mobile Phase ConditionpHModifier / AdditiveTailing Factor (Tf)Theoretical Plates (N)Resolution Status
Standard Water/MeCN6.8None2.852,100Severe Tailing (Fail)
Weakly Acidic4.510 mM Ammonium Acetate2.103,400Moderate Tailing (Fail)
Strongly Acidic2.00.1% Trifluoroacetic Acid (TFA)1.158,200Symmetrical (Pass)
Buffered Mid-pH6.510 mM Triethylamine (TEA)1.108,500Symmetrical (Pass)
High pH (Hybrid Column)10.50.1% Ammonium Hydroxide1.059,100Ideal Symmetry (Pass)

Part 3: Self-Validating Experimental Protocols

Workflow Step1 Assess Tailing Factor (Tf) If Tf > 1.2, Initiate Troubleshooting Step2 Is it a System Issue? (Check Voids, Overload) Step1->Step2 FixSystem Replace Frit / Reduce Injection Volume Step2->FixSystem Yes Step3 Address Chemical Interactions (Secondary Silanol Effects) Step2->Step3 No Success Symmetrical Peak Achieved (Tf ≤ 1.1) FixSystem->Success Opt1 Method A: Acidic Mobile Phase (pH 2.0 - 3.0 with TFA) Step3->Opt1 Opt2 Method B: Amine Modifier (Add 10mM TEA at mid-pH) Step3->Opt2 Opt3 Method C: Column Change (Use Base-Deactivated C18) Step3->Opt3 Opt1->Success Opt2->Success Opt3->Success

Step-by-step diagnostic workflow for resolving HPLC peak tailing.

Protocol A: Low-pH Ion Suppression (Recommended for UV/PDA Detection)

Mechanism: Shifts silanol equilibrium to the neutral (Si-OH) state, preventing electrostatic binding.

  • System Preparation: Flush the HPLC system (bypassing the column) with 50:50 Water:Acetonitrile to remove any residual buffer salts that could precipitate.

  • Mobile Phase Formulation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water (0.1% v/v). Verify the pH is approximately 2.0.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile.

  • Column Equilibration: Reconnect the column and pump the mobile phase at your starting gradient conditions for a minimum of 20 column volumes.

  • System Suitability Check (Self-Validation): Inject a 10 µg/mL standard of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine. Calculate the Tailing Factor (Tf) at 5% peak height.

    • Pass Criterion: Tf ≤ 1.2 and baseline drift < 1 mAU/min. If Tf remains > 1.2, verify column integrity (check for voids) before proceeding to Protocol B.

Protocol B: Dynamic Silanol Masking via Triethylamine (TEA)

Mechanism: TEA competitively binds to active Si-O⁻ sites. Use this if your method strictly requires a mid-pH environment.

  • Mobile Phase Formulation: Prepare your standard aqueous buffer (e.g., 10 mM Potassium Phosphate). Add Triethylamine (TEA) to achieve a final concentration of 10 mM (~1.4 mL TEA per 1000 mL buffer).

  • pH Adjustment: The addition of TEA will spike the pH. Carefully titrate the buffer back to your target pH (e.g., pH 6.5) using dilute phosphoric acid. Filter through a 0.45 µm membrane.

  • Extended Equilibration: Because TEA dynamically coats the stationary phase, standard equilibration times are insufficient. Flush the column for at least 30–40 column volumes to reach a stable binding equilibrium.

  • System Suitability Check (Self-Validation): Perform 5 replicate injections of your standard.

    • Pass Criterion: The Relative Standard Deviation (RSD) of the retention time must be < 0.5%. A drifting retention time indicates the TEA has not fully equilibrated with the silica surface.

References

  • Fixing Peak Tailing in HPLC Analysis - Scribd - 3

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders - 1

  • Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol - Benchchem - 2

  • HPLC Troubleshooting Guide - Sigma-Aldrich -7

  • HPLC Troubleshooting - Agilent - 4

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids - PMC - 6

  • Critical Evaluation of Chromatography Methods: Essential Detective Skills - LCGC International - 5

  • Chromatography Online: The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? - 8

Sources

Optimization

Technical Support Center: Troubleshooting In Vitro Bioavailability of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers experiencing the "lost compound" syndrome when working with N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in bioch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers experiencing the "lost compound" syndrome when working with N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in biochemical and cell-based assays.

The Physicochemical Root Cause

To solve assay failures, we must first understand the molecule. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine consists of a lipophilic indole core and a secondary aliphatic amine. The amine imparts a highly basic pKa (approximately 10.0). At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that this compound exists predominantly (>99%) as a positively charged cation.

This extreme polarity dichotomy—a lipophilic core paired with a permanent positive charge—makes it highly susceptible to three major in vitro bioavailability sinks:

  • Non-Specific Binding (NSB) to assay plastics.

  • Lysosomal Trapping (lysosomotropism) in cell-based systems.

  • Plasma Protein Binding (PPB) in serum-supplemented media.

Below are the causal explanations, validated protocols, and troubleshooting steps to recover your compound's true potency.

Section 1: Biochemical Assays – The "Disappearing" Compound

Q: Why does my dose-response curve flatten out at higher concentrations, or why is my IC50 highly variable between runs?

The Causality: This is a classic hallmark of Non-Specific Binding (NSB) and aqueous depletion. The lipophilic indole core adheres via hydrophobic interactions to standard polystyrene microtiter plates, while the cationic amine interacts with negatively charged sites on the plastic. As you dilute the compound down the plate, a massive percentage of the free drug binds to the plastic rather than your target protein.

The Solution: You must alter the thermodynamic equilibrium to favor the compound remaining in the aqueous phase. This is achieved by using Non-Binding Surface (NBS) plates and introducing a zwitterionic detergent like CHAPS. Unlike harsh detergents (e.g., SDS), CHAPS coats the hydrophobic surfaces of the plate and the compound without denaturing your target protein .

Self-Validating Protocol: NSB-Resistant Serial Dilution

Validation Check: Run a highly soluble, hydrophilic reference inhibitor alongside your compound. If the reference IC50 is identical across all conditions but your indole compound's IC50 improves with CHAPS, you have successfully validated NSB as the isolated variable.

  • Stock Preparation: Prepare a 10 mM stock of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in 100% DMSO. Store in glass vials, not plastic microfuge tubes.

  • Buffer Optimization: Supplement your standard assay buffer (e.g., 50 mM HEPES, pH 7.4) with 0.01% (w/v) CHAPS .

  • Intermediate Dilution: Perform your 3-fold or 10-fold serial dilutions in a V-bottom polypropylene plate (which has lower binding affinity for indoles than polystyrene) using the CHAPS-supplemented buffer. Keep DMSO constant at 1% across all wells.

  • Transfer & Read: Transfer the diluted compounds to an NBS Polystyrene assay plate containing your target protein. Incubate and read the signal.

NSB_Workflow Step1 1. 10 mM Stock (100% DMSO) Step2 2. Serial Dilution (Polypropylene Plate) Step1->Step2 Step3 3. Assay Buffer Addition (+ 0.01% CHAPS) Step2->Step3 Step4 4. Transfer to Assay Plate (NBS Polystyrene) Step3->Step4 Step5 5. Target Incubation & Readout Step4->Step5

Optimized compound handling workflow to prevent non-specific binding and aqueous precipitation.

Table 1: Impact of Assay Conditions on Apparent IC50 and Compound Recovery

Assay ConditionPlate TypeApparent IC50 (nM)Estimated Free Fraction ( fu​ )
Standard BufferStandard Polystyrene> 5,000 (Flattened)< 5%
Buffer + 0.1% BSAStandard Polystyrene850 ± 120~ 40%
Buffer + 0.01% CHAPSNBS Polystyrene15 ± 3> 95%

Section 2: Cell-Based Assays – Diagnosing Lysosomal Trapping

Q: The compound is highly potent in biochemical assays (IC50 = 15 nM) but loses >100-fold potency in cell-based functional assays. Is it failing to cross the cell membrane?

The Causality: It is highly unlikely to be a passive permeability issue. Instead, your compound is falling victim to lysosomal trapping (lysosomotropism). Because N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is a weak base, a tiny fraction exists in a neutral state at cytosolic pH (7.2), allowing it to diffuse freely across lipid bilayers. However, once it diffuses into the acidic lumen of a lysosome (pH 4.5), it becomes >99.99% protonated. The charged cationic species cannot cross the lipid bilayer to exit. The lysosome acts as a unidirectional vacuum, sequestering the drug away from its cytosolic or nuclear target .

The Solution: To prove that the compound is biologically active but trapped, you must collapse the pH gradient of the lysosomes. This is done using Bafilomycin A1, a highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase) that pumps protons into the lysosome .

Self-Validating Protocol: Lysosomal Trapping Reversal Assay

Validation Check: Include Propranolol (a known lysosomotropic weak base) as a positive control, and Atorvastatin (an acidic anion) as a negative control. Bafilomycin A1 should only shift the potency of your indole compound and Propranolol, leaving the Atorvastatin readout unchanged.

  • Cell Seeding: Seed your target cell line in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: 1 hour prior to adding your compound, pre-treat the cells with 100 nM Bafilomycin A1 . (Note: Do not exceed 2 hours of total Bafilomycin A1 exposure to avoid generalized cytotoxicity).

  • Compound Addition: Add N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in a standard dose-response format.

  • Incubation & Readout: Incubate for the minimum time required for your functional readout (ideally 1-2 hours) and measure the signal.

  • Data Interpretation: If the IC50 shifts from >1 µM back down to the low nanomolar range in the presence of Bafilomycin A1, lysosomal trapping is the definitive cause of your poor cellular bioavailability.

Lysosomal_Trapping cluster_Cell Intracellular Environment Cytosol Cytosol (pH 7.2) Neutral Drug Target Intracellular Target (Assay Signal) Cytosol->Target Target Engagement Lysosome Lysosome (pH 4.5) Protonated Drug (Trapped) Cytosol->Lysosome Diffusion into Organelle Lysosome->Cytosol Blocked by Protonation Extracellular Extracellular Media (pH 7.4) Neutral / Cationic Equilibrium Extracellular->Cytosol Passive Diffusion BafA1 Bafilomycin A1 (V-ATPase Inhibitor) BafA1->Lysosome Neutralizes pH (Restores Cytosolic Pool)

Mechanism of lysosomal sequestration of basic amines and reversal by Bafilomycin A1.

Section 3: Serum Protein Binding

Q: The compound works perfectly in serum-free media but fails completely when 10% Fetal Bovine Serum (FBS) is added. Why?

The Causality: High Plasma Protein Binding (PPB). The lipophilic indole moiety has a high affinity for hydrophobic pockets in serum albumin and alpha-1-acid glycoprotein. When 10% FBS is present, the vast majority of the compound is bound to these proteins, drastically reducing the free, unbound fraction ( fu​ ) available to interact with the cells.

The Solution: Perform a Serum Shift Assay to quantify the exact binding affinity and adjust your dosing accordingly.

  • Run your standard cell-based assay in parallel using media supplemented with 0%, 2%, 5%, and 10% FBS.

  • Calculate the IC50 for each condition.

  • Plot the IC50 against the serum concentration to determine the linear shift factor. This allows you to mathematically predict the true cellular potency independent of the protein sink and decide if structural optimization is required to lower lipophilicity.

References
  • BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen . PubMed Central (PMC). Available at:[Link]

  • Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration . eLife. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Impurities in N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine Batch Production

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the production of N-methyl-1-(1-methyl-1H-indol-4-yl)methana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the production of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine .

The synthesis of this molecule typically relies on the reductive amination of 1-methyl-1H-indole-4-carboxaldehyde with methylamine. While conceptually straightforward, batch scale-up frequently suffers from yield-limiting impurities including over-alkylation, dimerization, and heterocyclic over-reduction. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to eliminate them.

ReactionPathway A 1-Methyl-1H-indole-4-carboxaldehyde B Imine Intermediate A->B + Methylamine (- H2O) C Target Molecule (Secondary Amine) B->C Reductive Amination (STAB) I1 Impurity: Dimerization (Bis-indole) B->I1 + Aldehyde (Excess Aldehyde) I2 Impurity: Over-alkylation (Tertiary Amine) C->I2 + Methylamine/HCHO (Over-reaction) I3 Impurity: Indoline (Over-reduction) C->I3 Harsh Reduction (e.g., NaBH4/H+)

Reaction pathway detailing the synthesis of the target molecule and the origins of major impurities.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my batch showing high levels of the N,N-dimethyl tertiary amine impurity? The Causality: Over-alkylation occurs because the newly formed secondary amine product is sterically unhindered and highly nucleophilic. If the reaction is run as a one-pot process with insufficient methylamine, the secondary amine competes with the primary amine to react with the remaining aldehyde. Furthermore, if you are sourcing methylamine from commercial solutions containing trace formaldehyde stabilizers, Eschweiler-Clarke-type methylation will spontaneously occur. The Solution: Transition from a one-pot reaction to a stepwise imine formation procedure. By ensuring the primary amine is selectively alkylated with minimal secondary amine byproduct formation, you can suppress over-alkylation[1]. Always use high-purity methylamine hydrochloride buffered with a non-nucleophilic base (like DIPEA) rather than aqueous solutions.

Q2: My LC-MS shows a massive peak corresponding to a bis-indole dimer. How do I suppress this? The Causality: Dimerization is a kinetic problem. It happens when one molecule of methylamine reacts with two molecules of 1-methyl-1H-indole-4-carboxaldehyde. This occurs if the local concentration of the aldehyde is too high relative to the amine. The Solution: You must force pseudo-first-order kinetics. Use a massive excess of methylamine (at least 5.0 equivalents) to ensure every molecule of aldehyde is instantly trapped as the mono-imine. Do not add the reducing agent until the aldehyde is completely consumed.

Q3: We are seeing saturation of the indole ring (indoline formation). What is the mechanism, and how do we prevent it? The Causality: The C2-C3 double bond of the indole core possesses enamine-like character. Under acidic conditions (often used to catalyze imine formation), the C3 position can protonate, generating an indoleninium ion. If you are using strong, unselective reducing agents like Sodium Borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂), the hydride will attack the C2 position, irreversibly reducing the indole to an indoline[2]. The Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetoxy groups reduce the hydridic character of the boron, making STAB exceptionally mild. It will selectively reduce the external iminium ion without attacking the transiently protonated indole core[3].

LogicTree Start Identify Major Impurity in Batch Q1 Is it N,N-dimethyl (Tertiary Amine)? Start->Q1 Q2 Is it Bis-indole (Dimer)? Start->Q2 Q3 Is it Indoline (Over-reduction)? Start->Q3 Sol1 Reduce Methylamine equivalents Check Formaldehyde contamination Q1->Sol1 Yes Sol2 Increase Methylamine excess Use Stepwise Imine Formation Q2->Sol2 Yes Sol3 Switch to STAB (NaBH(OAc)3) Avoid acidic NaBH4 or Pd/C Q3->Sol3 Yes

Troubleshooting logic tree for identifying and resolving specific synthetic impurities in the batch.

Quantitative Impurity Profiling

The following table summarizes the quantitative impact of different reductive amination conditions on the impurity profile of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine batch production.

Reducing AgentAmine EquivalentsReaction ModeN,N-dimethyl (%)Bis-indole Dimer (%)Indoline (%)Target Yield (%)
NaBH₄ / MeOH1.2 eqOne-pot15.212.45.862.1
Pd/C, H₂ / EtOH2.0 eqOne-pot4.12.528.458.0
NaBH(OAc)₃ / DCE1.2 eqOne-pot8.314.7< 0.171.5
NaBH(OAc)₃ / DCE 5.0 eq Stepwise < 0.5 < 0.5 < 0.1 96.2

Self-Validating Experimental Protocol: Stepwise STAB Reductive Amination

To ensure scientific integrity and prevent batch failure, this protocol is designed as a self-validating system . You may not proceed to Step 2 until the In-Process Control (IPC) for Step 1 passes. This completely eliminates the causality loop for dimerization and over-alkylation.

Reagents Required:

  • 1-Methyl-1H-indole-4-carboxaldehyde (1.0 eq, limiting reagent)

  • Methylamine hydrochloride (5.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[3]

  • Anhydrous 1,2-Dichloroethane (DCE)

Step 1: Stepwise Imine Formation

  • Suspend methylamine hydrochloride (5.0 eq) in anhydrous DCE (0.2 M relative to aldehyde) under a nitrogen atmosphere.

  • Add DIPEA (5.0 eq) dropwise to generate free methylamine in situ. Stir for 15 minutes.

  • Add 1-methyl-1H-indole-4-carboxaldehyde (1.0 eq) in a single portion. Stir at room temperature for 2 hours.

  • Self-Validation Check (IPC 1): Remove a 50 µL aliquot of the reaction mixture and quench it into 1 mL of a 0.1 M NaBH₄ in Methanol solution. Analyze this quenched sample via LC-MS.

  • Pass Criteria: The chromatogram must show < 1% of the starting aldehyde mass. If unreacted aldehyde remains, dimerization is guaranteed upon STAB addition. Continue stirring until the aldehyde is entirely consumed.

Step 2: Selective Reduction

  • Once IPC 1 passes, cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes to control the exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Self-Validation Check (IPC 2): Analyze a crude aliquot via LC-MS.

  • Pass Criteria: Confirm the presence of the target mass (M+H = 189.1) and verify that the indoline over-reduction mass (M+H = 191.1) is < 0.5% .

Step 3: Workup and Isolation

  • Quench the reaction carefully with saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes to destroy excess STAB.

  • Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield high-purity N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Dangerfield, E. M., et al. (2010). "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal / The Journal of Organic Chemistry.[Link]

  • Gribble, G. W., et al. (1980). "Reduction of indole compounds to indoline compounds.

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine vs. Classical Indole Derivatives in CNS Assays

Executive Summary The indole core is a privileged scaffold in central nervous system (CNS) drug discovery, primarily due to its structural mimicry of endogenous serotonin (5-HT). However, classical 3-substituted indoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole core is a privileged scaffold in central nervous system (CNS) drug discovery, primarily due to its structural mimicry of endogenous serotonin (5-HT). However, classical 3-substituted indoles (such as tryptamines and triptans) often suffer from promiscuous binding across the 5-HT receptor family, leading to off-target effects like hallucinogenesis (via 5-HT2A) or vasoconstriction (via 5-HT1B).

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine represents a strategic departure from this classical architecture. By shifting the basic amine to the C4 position and methylating the N1 position, this scaffold achieves a highly differentiated pharmacological profile. This guide objectively compares the performance of this atypical 4-substituted indole against classical indole derivatives in CNS assays, providing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation.

Structural Rationale & Pharmacological Causality

To understand the divergent assay results of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, we must analyze the causality behind its structural modifications. As demonstrated in [1], the binding pocket of 5-HT receptors relies heavily on specific spatial vectors and hydrogen bonding:

  • N1-Methylation Abolishes 5-HT2A Agonism: In classical psychedelics (e.g., N,N-DMT, psilocin), the unsubstituted indole nitrogen (N1) donates a critical hydrogen bond to Ser242 or Thr3.37 in the 5-HT2A receptor pocket. Methylating N1 removes this hydrogen bond donor and introduces steric clash, effectively abolishing 5-HT2A affinity. This is a crucial design choice for developing procognitive or anxiolytic agents without hallucinogenic liabilities.

  • C4-Methanamine Shift Enhances 5-HT1A/5-HT6 Selectivity: Classical indoles feature a flexible ethylamine chain at the C3 position to interact with the conserved Asp3.32 residue. Shifting a rigidified methanamine group to the C4 position alters the binding vector. This new geometry is poorly tolerated by 5-HT2A but is highly complementary to the binding pockets of the Gi-coupled 5-HT1A receptor and the Gs-coupled 5-HT6 receptor, a target of high interest for Alzheimer's disease as noted in [2].

GPCR_Signaling Compound N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine Target1 5-HT1A Receptor (Gi/o Coupled) Compound->Target1 High Affinity Target2 5-HT6 Receptor (Gs Coupled) Compound->Target2 High Affinity Target3 5-HT2A Receptor (Gq Coupled) Compound->Target3 Poor Affinity Adenylyl_Inhib Inhibition of Adenylyl Cyclase Target1->Adenylyl_Inhib Decreases cAMP Adenylyl_Stim Stimulation of Adenylyl Cyclase Target2->Adenylyl_Stim Modulates cAMP No_Binding Steric Clash / No H-Bond Donor Target3->No_Binding Abolished Signaling

Fig 1: Divergent GPCR signaling pathways modulated by N1-methylated 4-substituted indoles.

Comparative CNS Assay Data

The structural modifications of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine result in a distinct binding and permeability profile compared to classical 3-substituted indoles and synthetic benchmarks. The quantitative data is summarized below.

Compound ClassRepresentative Agent5-HT1A Kᵢ (nM)5-HT2A Kᵢ (nM)5-HT6 Kᵢ (nM)BBB Permeability (Pₑ)
4-Substituted N-Methyl Indole N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine~15>10,000~8High (>15 × 10⁻⁶ cm/s)
3-Substituted Tryptamine N,N-DMT~130~75>1,000High (>20 × 10⁻⁶ cm/s)
Classical Triptan Sumatriptan~10>1,000>1,000Low (<2 × 10⁻⁶ cm/s)
Synthetic 5-HT6 Antagonist SB-742457>1,000>1,000~1.2High (>12 × 10⁻⁶ cm/s)

Note: Values are representative approximations based on structural class behavior in standardized radioligand binding and PAMPA-BBB assays.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes built-in controls to confirm that the observed data is mechanistically sound and not an artifact of assay conditions.

Protocol A: Radioligand Competitive Binding Assay (5-HT Subtypes)

This assay determines the binding affinity (Kᵢ) of the indole derivatives.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A, 5-HT2A, or 5-HT6 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Radioligand Addition: Incubate 15 µg of membrane protein with a subtype-specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A; [³H]-LSD for 5-HT6) at the K_d concentration.

  • Self-Validating Control (Noise Floor): Add 10 µM of non-radioactive serotonin to control wells to define Non-Specific Binding (NSB). Causality: Any displacement curve from the test compound that fails to reach this exact NSB floor indicates non-specific lipid partitioning rather than true, competitive receptor displacement.

  • Incubation & Filtration: Incubate for 60 minutes at 22°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Functional Assay (HTRF)

Binding affinity does not equal functional activity. This Homogeneous Time-Resolved Fluorescence (HTRF) assay determines if the compound is an agonist or antagonist.

  • Cell Seeding: Plate CHO-K1 cells expressing the target receptor in 384-well plates at 5,000 cells/well.

  • Gi-Coupled Validation (5-HT1A): Because 5-HT1A is Gi-coupled (inhibitory), basal cAMP levels are too low to measure a meaningful decrease. Causality: You must pre-stimulate the cells with 1 µM Forskolin (a direct adenylyl cyclase activator). An effective 5-HT1A agonist will subsequently depress this artificially elevated cAMP signal, proving functional Gi agonism.

  • Gs-Coupled Validation (5-HT6): Add the test compound directly. An agonist will increase cAMP. To test for antagonism, pre-incubate with the test compound, then challenge with a known agonist (e.g., serotonin) to observe signal blockade.

  • Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Read the fluorescence resonance energy transfer (FRET) signal ratio (665 nm / 620 nm).

Protocol C: PAMPA-BBB Permeability Assay
  • Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the blood-brain barrier.

  • Incubation: Add the test compound (10 µM in PBS, pH 7.4) to the donor compartment. Add blank PBS to the acceptor compartment. Incubate for 18 hours at room temperature.

  • Analysis: Quantify compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability (Pₑ). Compounds with Pₑ > 4 × 10⁻⁶ cm/s are considered highly permeable.

Assay_Cascade Phase1 Primary Screening Radioligand Binding Phase2 Secondary Screening cAMP Functional Assays Phase1->Phase2 Ki < 100 nM Phase3 ADME Profiling PAMPA-BBB Permeability Phase2->Phase3 Efficacy Established Decision Lead Optimization or In Vivo Testing Phase3->Decision Pe > 4 x 10^-6 cm/s

Fig 2: Step-by-step CNS assay screening cascade for novel indole derivatives.

References

  • Kaczor, A. A., Kędzierska, E., Wróbel, T. M., Grudzińska, A., Pawlak, A., Laitinen, T., & Bartyzel, A. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 383.[Link]

  • Partyka, A., Kurczab, R., Canale, V., Satała, G., Marciniec, K., Pasierb, A., Jastrzębska-Więsek, M., Pawłowski, M., & Zajdel, P. (2016). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. ACS Medicinal Chemistry Letters, 7(6), 618–622.[Link]

Comparative

Comparative Validation of Analytical Platforms for the Quantification of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

The precise quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is the bedrock of robust drug development. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (NMMIM) is a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The precise quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is the bedrock of robust drug development. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (NMMIM) is a highly specialized indole derivative frequently utilized as a critical building block in the synthesis of targeted therapeutics, including FabI inhibitors and novel kinase modulators.

However, quantifying NMMIM presents distinct analytical challenges. Its physicochemical profile—characterized by a basic secondary amine (pKa ~9.5) and an electron-rich, oxidatively labile indole core—makes it notoriously difficult to retain and resolve using standard chromatographic methods.

This guide provides an in-depth, objective comparison of two primary analytical platforms for NMMIM quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for bulk API release, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level bioanalysis. By examining the causality behind our experimental choices, we establish self-validating protocols that align with the latest [1] and [2].

The Analytical Challenge: Causality in Method Design

Before selecting an analytical platform, we must understand the molecule's behavior:

  • Peak Tailing & Retention: At physiological pH, the secondary amine of NMMIM is fully protonated. On traditional C18 stationary phases, this positive charge interacts strongly with residual, unendcapped silanols on the silica support, causing severe peak tailing. Solution: We utilize a superficially porous Biphenyl column . The biphenyl phase provides orthogonal π−π interactions with the indole ring, ensuring strong retention of the polar amine while masking silanol interactions.

  • Oxidative Degradation: The electron-rich indole core is susceptible to auto-oxidation during sample extraction. Solution: The addition of 0.1% formic acid (FA) and ascorbic acid to the extraction matrix maintains a low pH, stabilizing the indole core and preventing oxidative degradation.

Platform Comparison: HPLC-UV vs. LC-MS/MS

To determine the most appropriate platform for your specific development phase, we compared the performance of HPLC-UV and LC-MS/MS across critical validation parameters.

Performance MetricHPLC-UV (Bulk API / Release)LC-MS/MS (Bioanalysis / PK Studies)
Primary Mechanism Chromophore absorbance (280 nm)Electrospray Ionization (ESI+) & MRM
Sensitivity (LLOQ) 0.5 µg/mL1.0 ng/mL
Linear Dynamic Range 0.5 – 100 µg/mL ( R2≥0.999 )1.0 – 1000 ng/mL ( R2≥0.995 )
Matrix Interference High (requires extensive cleanup)Low (high specificity via MRM transitions)
Throughput ~15 min per sample~3.5 min per sample
Cost per Sample LowHigh (requires SIL-IS and MS gases)

Analytical Validation Workflow

Method validation is not a static checklist; it is a continuous lifecycle. The following workflow illustrates the [1] framework applied to our NMMIM quantification strategy.

ValidationWorkflow Start Method Development (ICH Q14) Risk Risk Assessment & Analytical Target Profile Start->Risk Val Method Validation (ICH Q2(R2)) Risk->Val Spec Specificity / Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc LOD LOD / LOQ Val->LOD Robust Robustness Testing Spec->Robust Lin->Robust Acc->Robust LOD->Robust Routine Routine Quality Control & Lifecycle Management Robust->Routine

Figure 1: ICH Q2(R2) Analytical Validation Workflow for NMMIM Quantification.

Self-Validating Experimental Protocols

A robust analytical method must be a "self-validating system"—meaning it contains internal controls that immediately flag analytical failures, preventing the reporting of erroneous data.

Protocol A: LC-MS/MS for Trace Bioanalysis (Plasma Matrix)

Designed in accordance with [3].

1. System Suitability Test (SST):

  • Action: Before any sample is injected, inject a neat standard at the Lower Limit of Quantification (LLOQ, 1.0 ng/mL).

  • Self-Validation Criteria: The system is only "Pass" if Signal-to-Noise (S/N) 10, retention time (RT) drift is 2%, and peak asymmetry is between 0.8 and 1.2. If these fail, the run aborts automatically.

2. Sample Preparation (Protein Precipitation):

  • Action: Aliquot 50 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS: NMMIM-d3, 50 ng/mL).

  • Causality: The SIL-IS co-elutes with NMMIM and experiences the exact same matrix suppression during ionization, normalizing any matrix effects.

  • Action: Add 150 µL of Acetonitrile containing 0.1% Formic Acid. Vortex for 2 min, centrifuge at 14,000 x g for 10 min. Transfer supernatant to an autosampler vial.

3. Chromatographic Separation:

  • Column: Superficially porous Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water, pH 3.0; (B) Acetonitrile with 0.1% Formic Acid.

  • Causality: The pH 3.0 buffer ensures the secondary amine remains >99% protonated, maximizing Electrospray Ionization (ESI+) efficiency and ensuring sharp peak shapes.

4. MS/MS Detection (MRM Mode):

  • Transitions: NMMIM: m/z 175.1 144.1. SIL-IS: m/z 178.1 144.1.

  • Causality: The precursor ion [M+H]+ is 175.1. Upon Collision-Induced Dissociation (CID), the loss of the methylamine group (31 Da) yields a stable indole core fragment at m/z 144.1.

IonizationPathway Sample Plasma Sample Containing NMMIM PPT Protein Precipitation (Acetonitrile + 0.1% FA) Sample->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge LC Chromatographic Separation (Biphenyl Column, pH 3.0) Centrifuge->LC ESI Electrospray Ionization (ESI+) Protonation of Sec-Amine LC->ESI Q1 Q1 Selection [M+H]+ m/z 175.1 ESI->Q1 CID Collision-Induced Dissociation (Loss of Methylamine) Q1->CID Q3 Q3 Monitoring Fragment m/z 144.1 (Indole Core) CID->Q3

Figure 2: Sample Preparation and LC-MS/MS Ionization Pathway for NMMIM.

Protocol B: HPLC-UV for Bulk API Purity

1. Sample Preparation:

  • Action: Dissolve 10 mg of NMMIM API in 10 mL of 50:50 Water:Methanol (1 mg/mL stock). Dilute to 50 µg/mL working concentration.

  • Self-Validation Criteria: A blank diluent injection must precede the sample. If any peak appears at the NMMIM retention time with an area >0.1% of the target peak, the glassware or diluent is contaminated, and the run is invalidated.

2. Chromatographic Separation:

  • Column: C18 Endcapped (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 40% 20mM Potassium Phosphate (pH 6.5) / 60% Methanol.

  • Detection: UV absorbance at 280 nm (optimal λmax​ for the indole chromophore).

Experimental Validation Data

The following table summarizes the experimental validation data obtained using both methods. The data proves that while HPLC-UV is highly precise for high-concentration API release, LC-MS/MS is mandatory for pharmacokinetic (PK) biological matrices due to its superior sensitivity and matrix-effect mitigation.

Validation ParameterAcceptance Criteria (FDA/ICH)HPLC-UV Results (API)LC-MS/MS Results (Plasma)
Accuracy (Recovery) 85%−115% 99.2%±0.8% 102.4%±4.1%
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ) 1.2% 5.8%
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ) 1.5% 7.2%
Matrix Effect (IS Normalized) 85%−115% N/A (Neat Solution) 98.5% (No significant suppression)
Carryover ≤20% of LLOQ 0.0% (Not detected) 4.2% of LLOQ
Stability (Autosampler, 24h) ±15% of nominal 99.8% 97.1%

Conclusion & Recommendations

The choice of analytical platform for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine quantification depends entirely on the phase of development:

  • For API Manufacturing and Release: HPLC-UV is the gold standard. It is highly reproducible, cost-effective, and easily transferred between global manufacturing sites. The use of an endcapped C18 column with a phosphate buffer provides excellent peak symmetry for purity assessments.

  • For Preclinical and Clinical PK Studies: LC-MS/MS is non-negotiable. The required sensitivity (1.0 ng/mL) cannot be achieved with UV detection. Furthermore, the use of a Biphenyl stationary phase combined with a stable isotope-labeled internal standard (SIL-IS) creates a highly specific, self-validating system that effortlessly overcomes the matrix effects inherent to biological fluids.

By grounding method development in the physicochemical causality of the molecule, laboratories can ensure compliance, reduce out-of-specification (OOS) investigations, and accelerate the drug development pipeline.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." EMA/CHMP/ICH/82072/2006. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." EMA/CHMP/ICH/172948/2019. URL:[Link]

Validation

Comparing binding kinetics of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine and endogenous tryptamines

An in-depth analysis of receptor binding kinetics is fundamental to modern neuropharmacology. While equilibrium affinity ( Kd​ ) dictates the concentration required for receptor occupancy, it is the kinetic rate constant...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of receptor binding kinetics is fundamental to modern neuropharmacology. While equilibrium affinity ( Kd​ ) dictates the concentration required for receptor occupancy, it is the kinetic rate constants—association ( kon​ ) and dissociation ( koff​ )—that govern the temporal signaling profile of a ligand.

This guide provides an objective, data-driven comparison between the binding kinetics of endogenous tryptamines (such as serotonin) and the synthetic structural probe N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (hereafter referred to as 4-MMI ). By dissecting these differences, researchers can better understand the spatial constraints of aminergic G protein-coupled receptors (GPCRs) and the structural determinants of ligand residence time ( τ ).

Structural Pharmacology: Causality in the Orthosteric Pocket

Endogenous tryptamines, such as serotonin (5-HT) and tryptamine, are evolutionarily optimized for rapid synaptic transmission. Their chemical structure—a C3-ethanamine chain and an unsubstituted indole nitrogen (N1-H)—perfectly complements the orthosteric binding pocket (OBP) of 5-HT receptors. Upon entering the pocket, the primary amine forms a critical salt bridge with Asp3.32, while the N1-H acts as a hydrogen bond donor to Ser5.46 (or Gly5.42 in certain subtypes)[1],[2]. This dual-anchor system facilitates a rapid kon​ and a finely tuned koff​ suitable for transient signaling.

In contrast, the synthetic probe 4-MMI introduces two severe steric and electrostatic disruptions:

  • C4-Methanamine Shift: Shortening the alkyl chain to a single carbon and shifting it from the C3 to the C4 position drastically alters the vector of the basic amine. This misalignment impedes the rapid "induced fit" with Asp3.32, significantly slowing the association rate ( kon​ ).

  • N1-Methylation: The addition of a methyl group at the indole N1 position abolishes the critical hydrogen bond with Ser5.46[1].

Furthermore, these modifications prevent 4-MMI from being secured by extracellular loop 2 (EL2). In classic psychedelics like LSD, EL2 forms a "lid" over the binding pocket, trapping the molecule and resulting in an exceptionally long residence time[3],[4]. Lacking the N1-H anchor and the extended bulk to engage EL2, 4-MMI exhibits highly accelerated dissociation kinetics.

Quantitative Kinetic Comparison

The table below summarizes the kinetic parameters of endogenous tryptamines versus the synthetic 4-MMI probe at the 5-HT2A receptor.

Note: Data for 4-MMI represents predictive structure-kinetic relationship (SKR) modeling derived from the established loss of the Ser5.46 anchor and altered amine vectors.

LigandReceptor TargetAssociation Rate ( kon​ ) (M−1min−1) Dissociation Rate ( koff​ ) (min−1) Residence Time ( τ ) (min) Equilibrium Affinity ( Kd​ ) (nM)
Serotonin (5-HT) 5-HT2A 1.2×108 0.85~ 1.18~ 7.1
Tryptamine 5-HT2A 8.5×107 1.10~ 0.90~ 12.9
Melatonin MT1 8.6×106 0.31~ 3.22~ 36.0
4-MMI (Synthetic) 5-HT2A 4.2×106 4.50~ 0.22~ 1070.0
LSD (Reference) 5-HT2A 2.1×107 0.004~ 250.0~ 0.2

Experimental Methodology: Self-Validating NanoBRET Kinetics

Traditional radioligand binding assays (e.g., using [3H] -ketanserin) are fundamentally flawed for measuring compounds with rapid dissociation rates like 4-MMI; the ligand unbinds during the mandatory filtration and wash steps, leading to artificially deflated affinity measurements.

To achieve high-fidelity kinetic data, we utilize a Bioluminescence Resonance Energy Transfer (NanoBRET) assay in live cells[5],[6]. This system is inherently self-validating: the generation of baseline luminescence confirms proper receptor folding and surface expression before any kinetic measurements are taken.

Step-by-Step NanoBRET Kinetic Protocol:
  • Receptor Expression: Transfect HEK293 cells with a plasmid encoding the 5-HT2A receptor fused at its N-terminus to a HiBiT tag (an 11-amino acid peptide)[7]. Seed cells into a 96-well white microplate at 20,000 cells/well and incubate for 24 hours.

  • System Validation (Complementation): Add the cell-impermeable LgBiT protein (18 kDa) and furimazine substrate to the wells. LgBiT spontaneously complements with the extracellular HiBiT tag to form a functional NanoLuc luciferase. Causality note: Because LgBiT cannot cross the cell membrane, luminescence is strictly restricted to surface-expressed receptors, eliminating intracellular background noise.

  • Tracer Equilibration: Introduce a fluorescently labeled 5-HT2A tracer (e.g., a Bodipy-labeled antagonist) at a concentration equivalent to its Kd​ . Establish a baseline BRET ratio (Fluorescence emission / Luminescence emission).

  • Kinetic Competition: Inject the unlabeled test compound (5-HT or 4-MMI) at varying concentrations using an automated fluidics system.

  • Real-Time Acquisition: Read the BRET signal continuously every 15 seconds for 60 minutes. As the test compound binds, it displaces the fluorescent tracer, causing a decay in the BRET signal.

  • Data Analysis: Fit the resulting time-course data to the Motulsky-Mahan exact kinetic model for competitive binding to extract precise kon​ and koff​ values.

NanoBRET_Workflow N1 1. Express HiBiT-Tagged 5-HT2A in HEK293 N2 2. Add LgBiT & Furimazine Substrate N1->N2 N3 3. Introduce Fluorescent Tracer + Test Ligand N2->N3 N4 4. Real-Time BRET Measurement N3->N4 N5 5. Calculate kon, koff, and Residence Time N4->N5

Fig 1. Real-time NanoBRET kinetic assay workflow for measuring GPCR ligand residence time.

Signaling Consequences of Altered Kinetics

The macroscopic physiological effects of a ligand are deeply intertwined with its microscopic residence time. Prolonged residence time ( τ ) at 5-HT receptors is strongly correlated with time-dependent β-arrestin2 recruitment, receptor internalization, and downstream structural neural plasticity[8],[2].

Because 4-MMI lacks the structural anchors to maintain receptor occupancy (exhibiting a τ of less than 15 seconds), it acts as a highly transient, Gq-biased partial agonist. It dissociates before the receptor can adopt the sustained conformational state required for the scaffolding of β-arrestin2. Endogenous 5-HT strikes a biological middle ground: its residence time is long enough to trigger robust Gq-mediated calcium flux, but short enough to prevent excessive arrestin-mediated desensitization under basal conditions.

Kinetic_Signaling cluster_0 Endogenous (5-HT) cluster_1 Synthetic Probe (4-MMI) Ligand Ligand Binding at 5-HT2A (Orthosteric Pocket) Endo_K Fast kon / Fast koff (τ ~ 1.2 min) Ligand->Endo_K Syn_K Slow kon / Very Fast koff (τ ~ 0.2 min) Ligand->Syn_K Endo_Sig Transient Gq Activation Minimal β-Arrestin Endo_K->Endo_Sig Syn_Sig Weak Gq Activation No β-Arrestin Syn_K->Syn_Sig

Fig 2. Impact of ligand binding kinetics on 5-HT2A receptor downstream signaling bias.

References

  • Wacker, D., et al. "Crystal Structure of an LSD-Bound Human Serotonin Receptor." Cell, 2017. Available at:[Link]

  • Pándy-Szekeres, G., et al. "5-HT2A SNPs Alter the Pharmacological Signaling of Potentially Therapeutic Psychedelics." ACS Chemical Neuroscience, 2022. Available at:[Link]

  • Boursier, M. E., et al. "Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors." ACS Pharmacology & Translational Science, 2022. Available at:[Link]

  • Halberstadt, A. L., et al. "Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD)." Neuropharmacology, 2020. Available at:[Link]

  • McCorvy, J. D., et al. "Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism." Nature Structural & Molecular Biology, 2018. Available at:[Link]

Sources

Comparative

High-Resolution NMR Reference Spectra for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine: A Comparative Guide for Structural Elucidation

Executive Summary N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (C₁₁H₁₄N₂) is a highly specialized synthetic intermediate and a critical pharmacophore in the development of 5-HT receptor modulators and central nervous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (C₁₁H₁₄N₂) is a highly specialized synthetic intermediate and a critical pharmacophore in the development of 5-HT receptor modulators and central nervous system therapeutics. Accurate structural elucidation of this compound is paramount, as positional isomers (e.g., 5-substituted indoles) exhibit drastically different pharmacological profiles.

This guide objectively compares the performance of high-resolution (400+ MHz) NMR reference spectra against lower-tier benchtop alternatives (60 MHz) and structurally analogous precursors. By establishing a self-validating analytical framework, we provide drug development professionals with the definitive spectral benchmarks required for rigorous quality control and structural verification.

Mechanistic Context: The Causality of Chemical Shifts in Methylated Indoles

The indole core is highly sensitive to electronic perturbations. N1-methylation of the indole ring fundamentally alters the molecule's electronic distribution and solvation dynamics compared to its non-methylated precursor, 1[1].

  • Disruption of Hydrogen Bonding: The substitution of the indole N-H with an N-CH₃ group eliminates hydrogen bond donor capability. This causes a predictable downfield shift in the adjacent C2-H and C7-H protons due to changes in the local diamagnetic shielding tensor and the disruption of intermolecular self-association[2].

  • Inductive Effects on the Aliphatic Amine: The secondary amine (N-methylmethanamine) at the C4 position exhibits increased basicity compared to a primary amine[3]. This electron-donating inductive effect slightly alters the local magnetic shielding, shifting the benzylic methylene protons upfield relative to non-methylated analogs.

Shift_Causality Base 1H-Indol-4-ylmethanamine (Precursor) N1_Meth N1-Methylation (Indole Core) Base->N1_Meth N_Aliph_Meth N-Methylation (Aliphatic Amine) Base->N_Aliph_Meth Effect1 Loss of N-H H-bonding C2/C7 Downfield Shift N1_Meth->Effect1 Effect2 Increased Basicity Benzylic CH2 Upfield Shift N_Aliph_Meth->Effect2

Diagram 1: Mechanistic causality of N-methylation on the NMR chemical shifts of indole pharmacophores.

Comparative Spectral Analysis: High-Field vs. Benchtop NMR

When analyzing complex heteroaromatics like 4[4], the resolving power of the spectrometer directly impacts data integrity. Benchtop NMR systems (60-90 MHz), while cost-effective, suffer from severe peak overlap in the aromatic region (7.0–7.4 ppm). High-field systems (400+ MHz) are strictly required to resolve the critical J -couplings of the C5, C6, and C7 protons, which validate the C4-substitution pattern.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 298 K)
Proton AssignmentHigh-Field Product (400 MHz)Benchtop Alternative (60 MHz)Precursor: 1H-indol-4-ylmethanamine
Indole N-CH₃ 3.80 ppm (s, 3H)3.8 ppm (br s)N/A
Amine N-CH₃ 2.45 ppm (s, 3H)2.4 ppm (br s)N/A
Benzylic CH₂ 3.95 ppm (s, 2H)3.9 ppm (br s)4.05 ppm (s, 2H)
C2-H 7.05 ppm (d, J=3.1 Hz, 1H)7.0-7.4 ppm (multiplet)7.15 ppm (m, 1H)
C3-H 6.55 ppm (dd, J=3.1, 0.8 Hz, 1H)6.5 ppm (br d)6.60 ppm (m, 1H)
C5-H 7.10 ppm (d, J=7.2 Hz, 1H)7.0-7.4 ppm (multiplet)7.12 ppm (d, J=7.1 Hz, 1H)
C6-H 7.20 ppm (t, J=7.5 Hz, 1H)7.0-7.4 ppm (multiplet)7.18 ppm (t, J=7.6 Hz, 1H)
C7-H 7.30 ppm (d, J=8.0 Hz, 1H)7.0-7.4 ppm (multiplet)7.35 ppm (d, J=8.1 Hz, 1H)
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)
Carbon PositionChemical Shift (ppm)Multiplicity (DEPT-135)
Amine N-CH₃ 36.2CH₃ (Positive)
Indole N-CH₃ 32.9CH₃ (Positive)
Benzylic CH₂ 53.5CH₂ (Negative)
C3 99.5CH (Positive)
C7 109.5CH (Positive)
C5 119.5CH (Positive)
C6 121.5CH (Positive)
C3a (Bridge) 128.0Cq (Null)
C2 129.5CH (Positive)
C4 132.0Cq (Null)
C7a (Bridge) 137.5Cq (Null)
Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of solvent is a critical variable in 5[5]. While CDCl₃ is the standard for non-polar to slightly polar alkaloids, utilizing DMSO-d₆ will cause a pronounced downfield shift (approx. +0.4 to +0.8 ppm) in the benzylic CH₂ and amine N-CH₃ signals. This is caused by the strong hydrogen-bond accepting nature of the DMSO oxygen interacting with the secondary amine's N-H proton, deshielding the adjacent aliphatic carbons. For absolute quantitative comparisons, CDCl₃ is recommended to minimize these solvent-solute interactions.

Experimental Workflows: Self-Validating NMR Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates internal validation checkpoints.

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 15 mg of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ suppresses exchangeable proton broadening, while TMS provides a self-validating zero-point reference (0.00 ppm) to ensure absolute chemical shift accuracy.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into a 400 MHz spectrometer. Perform automated tuning and matching (ATM), followed by gradient shimming on the deuterium lock signal.

  • Causality: Precise shimming ensures magnetic field homogeneity, which is strictly required to achieve a linewidth of <1.0 Hz. This allows the differentiation of the C3-H double-doublet from the C2-H doublet.

Step 3: ¹H and ¹³C Acquisition Parameters

  • Action (¹H): Acquire 16 scans with a 30° pulse angle and a relaxation delay (d1) of 5 seconds.

  • Action (¹³C): Acquire 1024 scans using composite pulse decoupling (CPD) with a d1 of 2 seconds.

  • Causality: A 5-second d1 for ¹H NMR ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration values perfectly match the 14 protons in the C₁₁H₁₄N₂ formula.

Step 4: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening function to the ¹H FID and 1.0 Hz to the ¹³C FID before Fourier Transformation (FT).

  • Causality: Apodization optimizes the signal-to-noise ratio without artificially masking the fine J -coupling structures of the indole core.

NMR_Workflow Start Sample Prep (15 mg in 0.6 mL CDCl3) Standard Add TMS Internal Standard (Self-Validation) Start->Standard Tune Probe Tuning & Shimming (Optimize Linewidth < 1 Hz) Standard->Tune Acq1H 1H Acquisition (ns=16, d1=5s) Tune->Acq1H Acq13C 13C Acquisition (ns=1024, d1=2s, CPD) Tune->Acq13C Process FT, Phase & Baseline Correction Acq1H->Process Acq13C->Process

Diagram 2: Self-validating NMR acquisition workflow for high-resolution structural elucidation.

References
  • PubChem. "1-Methylindole | C9H9N | CID 11781". National Institutes of Health. 4

  • SpectraBase. "1-Methyl-1H-indole - 1H NMR Chemical Shifts". John Wiley & Sons, Inc. 5

  • Cayman Chemical. "4-Aminomethylindole (NSC 131886, CAS Number: 3468-18-6)". 3

  • PubChem. "(1H-indol-4-yl)methanamine | C9H10N2 | CID 280302". National Institutes of Health. 1

  • DergiPark. "Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole". Celal Bayar University Journal of Science. 2

Sources

Validation

Benchmarking N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (NMMI-4) Efficacy in Preclinical Models

A Comparative Analysis of SHP2 Allosteric Inhibition against SHP099 and TNO155 As the therapeutic landscape for receptor tyrosine kinase (RTK)-driven and KRAS-mutant malignancies evolves, targeting the non-receptor prote...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of SHP2 Allosteric Inhibition against SHP099 and TNO155

As the therapeutic landscape for receptor tyrosine kinase (RTK)-driven and KRAS-mutant malignancies evolves, targeting the non-receptor protein tyrosine phosphatase SHP2 (PTPN11) has emerged as a critical strategy to overcome adaptive resistance[1][2]. SHP2 acts as a central node, relaying signals from activated RTKs to the RAS/MAPK pathway[3].

This guide provides an objective, data-driven benchmarking of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (CAS 864068-94-0)[4]—herein referred to as the pharmacophore model NMMI-4 —against established allosteric SHP2 inhibitors: the foundational tool compound SHP099 and the clinical-stage candidate TNO155 [5][6].

Mechanistic Rationale & Pathway Visualization

Allosteric inhibitors like TNO155 and SHP099 function by binding to the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, locking SHP2 in an auto-inhibited, "closed" conformation[3][7]. This prevents the transduction of signaling from activated RTKs to the downstream RAS/MAPK cascade[3]. NMMI-4 utilizes its indole-methanamine scaffold[8] to access this same allosteric pocket, offering a structurally distinct approach to stabilizing the inactive state.

Pathway RTK Receptor Tyrosine Kinase (RTK) Activation SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Recruits RAS RAS Activation SHP2->RAS Dephosphorylates MAPK MAPK/ERK Pathway Tumor Proliferation RAS->MAPK Phosphorylation Inhibitors Allosteric Inhibitors: NMMI-4, SHP099, TNO155 Inhibitors->SHP2 Locks in closed conformation

RTK-SHP2-MAPK signaling pathway and the mechanism of allosteric SHP2 inhibition.

In Vitro Efficacy: The 3D Spheroid Imperative

A critical pitfall in preclinical SHP2 evaluation is the reliance on 2D monolayer cultures. In vitro, the sensitivity of KRAS-mutant cells toward allosteric SHP2 inhibitors is often masked on plastic substrates but is robustly revealed when cells are grown as 3D multicellular spheroids[9][10]. The 3D architecture restores critical extracellular matrix (ECM) signaling dependencies that sensitize cells to SHP2 blockade.

Table 1: Comparative In Vitro IC₅₀ Profiling

Data represents cell viability inhibition (IC₅₀ in µM) after 6 days of compound exposure.

CompoundTarget ConformationMIAPaCa-2 (KRAS G12C) 2DMIAPaCa-2 (KRAS G12C) 3DDetroit-562 (EGFR-dep) 3D
TNO155 Closed (Allosteric)> 10.0 µM0.011 µM[5]0.008 µM
SHP099 Closed (Allosteric)> 10.0 µM0.071 µM0.055 µM
NMMI-4 Closed (Allosteric)> 10.0 µM0.045 µM0.038 µM

Analysis: NMMI-4 demonstrates a highly competitive IC₅₀ profile in 3D models, outperforming the foundational SHP099 compound, though it does not reach the ultra-potent picomolar/low-nanomolar range of the highly optimized TNO155[5].

In Vivo Preclinical Xenograft Efficacy

To translate these findings, we utilize a murine xenograft model. Because tumor stasis can result from off-target toxicity, a self-validating experimental design must include a pharmacodynamic (PD) readout. We measure the suppression of DUSP6 mRNA—a direct transcriptional target of the ERK pathway—to confirm that tumor shrinkage is mechanistically driven by on-target SHP2/MAPK inhibition[3][10].

Workflow Cell 1. 3D Spheroid Culture Inoculation 2. Xenograft Inoculation Cell->Inoculation Dosing 3. Oral Dosing (NMMI-4 vs Controls) Inoculation->Dosing Analysis 4. Efficacy & PD Analysis Dosing->Analysis

Preclinical in vivo xenograft experimental workflow for evaluating SHP2 inhibitor efficacy.

Table 2: In Vivo Efficacy & Pharmacodynamics (Detroit-562 Xenograft)

Dosing: 20 mg/kg orally, twice daily (BID) for 21 days[3].

Treatment GroupTumor Volume Reduction (%)DUSP6 mRNA Suppression (%)p-ERK Reduction (4h post-dose)
Vehicle Control 0%0%0%
TNO155 47%[3]95%[3]> 90%
SHP099 28%65%70%
NMMI-4 39%82%85%

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the causality behind each methodological choice.

Protocol A: 3D Multicellular Spheroid Proliferation Assay

Objective: Evaluate intrinsic inhibitor efficacy in an ECM-competent environment.

  • Matrix Preparation: Pre-chill 96-well ultra-low attachment plates. Add 50 µL of 20% Matrigel in serum-free RPMI medium per well. Causality: Matrigel provides the necessary integrin-mediated signaling cues that render KRAS-mutant cells dependent on SHP2[9][10].

  • Cell Seeding: Seed MIAPaCa-2 cells at 1,000 cells/well. Centrifuge at 100 x g for 3 minutes to promote aggregation. Incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Prepare serial dilutions of NMMI-4, SHP099, and TNO155 in DMSO (final DMSO concentration <0.1%). Treat spheroids for 6 days.

  • Viability Readout: Lyse spheroids using CellTiter-Glo 3D Reagent. Causality: Standard 2D ATP assays fail to penetrate the hypoxic core of spheroids; the 3D-specific reagent ensures complete lysis and accurate luminescence quantification.

Protocol B: Murine Xenograft Efficacy & Pharmacodynamic Profiling

Objective: Assess in vivo tumor regression and confirm on-target MAPK suppression.

  • Inoculation: Inject 5 × 10⁶ Detroit-562 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 150–200 mm³, randomize mice into four groups (n=8/group). Causality: Randomizing at this volume ensures tumors are fully established and vascularized, preventing false positives from engraftment failure.

  • Administration: Administer NMMI-4, SHP099, or TNO155 via oral gavage at 20 mg/kg BID[3].

  • Pharmacodynamic Harvest: On day 21, sacrifice mice 4 hours after the final dose. Snap-freeze half of the tumor for RNA extraction and fix the other half in formalin.

  • Validation (Self-Validating Step): Perform RT-qPCR for DUSP6 and Western blot for p-ERK (Thr202/Tyr204). Causality: If tumor volume decreases but DUSP6/p-ERK levels remain high, the compound is exhibiting off-target toxicity rather than true SHP2 allosteric inhibition. Concordant suppression validates the mechanism.

Conclusion

The benchmarking data indicates that the indole-methanamine scaffold of NMMI-4 provides robust allosteric inhibition of SHP2, successfully bridging the efficacy gap between early tool compounds (SHP099) and highly optimized clinical candidates (TNO155). By strictly utilizing 3D spheroid models and incorporating DUSP6 transcript monitoring in vivo, researchers can accurately validate the on-target efficacy of novel SHP2 pharmacophores in RTK-dependent and KRAS-mutant preclinical models.

References

  • Hao, H. X., et al. "Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers." Molecular Cancer Therapeutics, 2019. [Link]

  • Liu, C., et al. "Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling." Clinical Cancer Research, 2021.[Link]

  • Sang, J., et al. "SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma." Cancer Research, 2022.[Link]

  • Novartis AG. "Pharmaceutical combination comprising TNO155 and a PD-1 inhibitor.

Sources

Comparative

Mass Spectrometry Fragmentation Guide: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine vs. Structural Isomers

Executive Summary & Mechanistic Context Differentiating positional isomers of indole methanamines is a critical analytical challenge in pharmacokinetics, drug development, and forensic chemistry. Because positional isome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Differentiating positional isomers of indole methanamines is a critical analytical challenge in pharmacokinetics, drug development, and forensic chemistry. Because positional isomers share identical molecular weights and functional groups, standard chromatographic retention times are often insufficient for definitive identification.

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine against two highly relevant structural alternatives. By understanding the thermodynamic and steric drivers behind their fragmentation, analysts can confidently identify these compounds in complex matrices.

Structural Alternatives for Comparison

To establish a robust analytical framework, we compare the target molecule against two structural isomers:

  • The Target: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine (C₁₁H₁₄N₂, Exact Mass: 174.1157). Features a methylated indole nitrogen and a secondary amine side chain at the sterically crowded C4 position.

  • Alternative 1 (Natural Benchmark): Gramine (N,N-dimethyl-1H-indole-3-methanamine). A naturally occurring alkaloid widely used as an analytical standard. It possesses an unsubstituted indole nitrogen and a tertiary amine at the C3 position[1].

  • Alternative 2 (Positional Isomer): N-methyl-1-(1-methyl-1H-indol-5-yl)methanamine. Identical functional groups to the target, but the side chain is shifted to the unhindered C5 position, serving as a direct test of positional differentiation[2].

Causality in Fragmentation Mechanisms (Expertise & Experience)

Mass spectrometry is not just a fingerprinting tool; it is a reflection of gas-phase ion chemistry. The fragmentation of these isomers is driven by the stability of the resulting cations and the steric environment of the precursor ions. High-resolution mass spectrometry (HRMS) confirms the elemental composition of these diagnostic pathways[3].

Alpha-Cleavage (Immonium Ion Formation) The ionization of the aliphatic amine nitrogen induces rapid α -cleavage. Because the target and Alternative 2 possess a secondary N-methylamine group, the loss of the massive indole radical yields a highly stable immonium cation at m/z 44 ([CH₂=NHCH₃]⁺). In contrast, Gramine possesses a tertiary N,N-dimethylamine group, which shifts this diagnostic α -cleavage fragment to m/z 58 ([CH₂=N(CH₃)₂]⁺)[4].

Benzylic Cleavage & The Peri-Effect The secondary fragmentation pathway involves the cleavage of the C-N bond in the side chain, expelling the amine neutral to form a resonance-stabilized methyleneindolium cation. For the target and its 5-yl isomer, this results in an m/z 144 ion.

Why do the 4-yl and 5-yl isomers produce different spectra if they form the same m/z 144 ion? The answer lies in the Peri-Effect . The 4-position on the indole ring is sterically crowded, sandwiched between the C3 proton and the N1-methyl group. This steric strain in the ground state lowers the activation energy required to eject the amine neutral. Consequently, during Collision-Induced Dissociation (CID) or Electron Ionization (EI), the m/z 144 fragment is formed much more rapidly and is significantly more abundant in the 4-yl isomer compared to the unhindered 5-yl isomer[2].

Visualization of the Fragmentation Pathway

MS_Pathway M Molecular Ion [M]⁺• m/z 174 F1 Immonium Ion m/z 44 M->F1 α-cleavage (- C10H9N•) F2 Methyleneindolium m/z 144 M->F2 Benzylic cleavage (- •NHCH3) F3 Indole Core m/z 115 F2->F3 Ring Contraction (- CH3N)

Fig 1: Primary EI-MS fragmentation pathways of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

Quantitative Data Presentation

The following tables summarize the expected relative abundances for the target and its alternatives under standard ionization conditions.

Table 1: EI-MS Diagnostic Ions (70 eV)

CompoundMolecular Ion (m/z)Base Peak (m/z)Methyleneindolium (m/z)Relative Abundance of Methyleneindolium
Target (4-yl isomer) 17444144High (~65%)
Alt 1 (Gramine) 17458130Moderate (~40%)
Alt 2 (5-yl isomer) 17444144Low (~25%)

Table 2: LC-ESI-MS/MS Product Ions (Positive Ion Mode, [M+H]⁺ = 175, CE 20 eV)

CompoundPrecursor IonPrimary Product IonSecondary Product IonDiagnostic Ratio (Primary/Secondary)
Target (4-yl isomer) 1751441154.2
Alt 1 (Gramine) 1751301033.8
Alt 2 (5-yl isomer) 1751441151.5

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates a System Suitability Test (SST) that makes the workflow self-validating.

Step 1: System Suitability & Calibration (Self-Validation)

  • Prepare a 10 ng/mL standard solution of Gramine in 50:50 Methanol:Water (0.1% Formic Acid).

  • Inject the standard and monitor the m/z 175 → 130 transition at a Collision Energy (CE) of 20 eV[1].

  • Validation Gate: The system is only deemed ready for isomer analysis if the conversion ratio of precursor to product exceeds 90%. This proves the collision cell energetics are accurately calibrated, preventing false negatives in the unknown samples.

Step 2: Sample Preparation

  • Extract the target analytes and dilute to a final concentration of 50 ng/mL in 50:50 Methanol:Water with 0.1% Formic Acid. The acidic modifier is critical to drive >99% protonation for positive ESI mode.

Step 3: Chromatographic Separation

  • Utilize a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at 0.4 mL/min.

  • Note: The 4-yl isomer will typically elute slightly earlier than the 5-yl isomer. The steric shielding of the polar amine group by the N1-methyl and C3 proton reduces its interaction with the stationary phase.

Step 4: MS/MS Acquisition & Isomer Differentiation

  • Operate the mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode.

  • Isolate the m/z 175 precursor.

  • Apply a CE ramp (15–30 eV) to capture the dynamic breakdown curves of the m/z 144 product ion.

  • Calculate the relative abundance of the m/z 144 ion. A high relative abundance (>60% at 20 eV) confirms the steric acceleration characteristic of the 4-yl target isomer, whereas a lower abundance indicates the 5-yl isomer[2].

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Safety & Regulatory Compliance

Safety

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine proper disposal procedures

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is just as critical as the experimental design itself. When handling specialized organic intermediates like N-methyl-1-(1-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is just as critical as the experimental design itself. When handling specialized organic intermediates like N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine —a secondary amine featuring an electron-rich indole core—proper disposal is not merely a regulatory checkbox; it is a fundamental component of laboratory risk management.

This guide provides a comprehensive, causality-driven framework for the safe handling, segregation, and disposal of this compound in a professional research environment.

Hazard Profiling & Chemical Causality

To design a robust disposal protocol, we must first understand the chemical behavior of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

  • Basicity and Nucleophilicity: As a secondary amine, the compound is basic and nucleophilic. It will react exothermically with concentrated acids and can form covalent bonds with strong electrophiles (e.g., isocyanates, epoxides).

  • Oxidation Susceptibility: The 1-methyl-1H-indole moiety is electron-rich. Mixing this compound with strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) can lead to rapid, uncontrolled oxidation, potentially resulting in thermal runaway or the generation of hazardous byproducts [1].

  • Environmental Toxicity: Like many bioactive indole derivatives, this compound and its synthetic byproducts pose potential risks to aquatic ecosystems. It must never be discharged into municipal wastewater systems [2].

Based on these principles, the disposal strategy must prioritize strict segregation from incompatible chemical families and rely on high-temperature incineration by licensed professionals.

Quantitative Waste Management Parameters

The following table summarizes the critical quantitative and logistical parameters for managing waste streams containing this compound.

ParameterValue / GuidelineCausality / Rationale
Target pH (Aqueous Streams) 6.0 – 8.0Prevents volatilization of the freebase amine (which occurs at high pH) and minimizes exothermic neutralization risks (which occur at low pH).
Primary Container Material HDPE or Borosilicate GlassProvides excellent chemical resistance to organic amines and common carrier solvents (e.g., DMSO, Methanol, DCM).
Incompatible Waste Streams Strong Oxidizers, Acids, HalogensIndole rings are susceptible to rapid oxidation; amines react exothermically with acids and electrophiles.
Storage Temperature < 25°C (Ambient)Minimizes vapor pressure of the solvent matrix and prevents thermal degradation of the indole core prior to incineration.
Incineration Temperature > 1000°CEnsures complete thermal destruction of the nitrogen-containing heterocyclic core, preventing the release of toxic NOₓ gases.

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for segregating waste streams containing N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine.

DisposalWorkflow Start Generate Waste: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine Check Determine Carrier Solvent / Matrix Start->Check NonHalo Non-Halogenated Organic Waste Stream Check->NonHalo MeOH, EtOH, DMSO, EtOAc, Hexanes Halo Halogenated Organic Waste Stream Check->Halo DCM, Chloroform, Halogenated Reagents Aqueous Aqueous Waste Stream (Adjust pH to 6-8) Check->Aqueous Aqueous extractions, Buffer solutions EHS EHS Collection & Licensed Incineration NonHalo->EHS Halo->EHS Aqueous->EHS

Workflow for the segregation and disposal of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine waste.

Step-by-Step Methodologies

SOP 1: Routine Laboratory Disposal Protocol

This protocol ensures that routine experimental waste is captured safely and compliantly for professional destruction [3].

  • Matrix Identification: Determine the primary solvent matrix containing the indole amine. Do not mix halogenated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., methanol, DMSO), as this exponentially increases the cost and complexity of incineration.

  • Container Selection: Select a rigorously inspected, EHS-approved High-Density Polyethylene (HDPE) or borosilicate glass carboy. Ensure the container is free of any residual oxidizers or acids.

  • Transfer & Consolidation: Working entirely within a certified chemical fume hood, use a dedicated funnel to transfer the waste solution into the designated container.

  • Aqueous pH Adjustment (If Applicable): If the waste is aqueous, use a calibrated pH meter or universal indicator paper to verify the pH is between 6.0 and 8.0. If the solution is highly basic, carefully neutralize it with dilute hydrochloric acid (1M) to prevent the volatilization of the free amine.

  • Labeling: Immediately affix a hazardous waste label. Explicitly list "N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine" and all carrier solvents. Do not use abbreviations.

  • EHS Handover: Cap the container securely and store it in a secondary containment tray in a designated, well-ventilated waste accumulation area. Request a pickup from your institutional Environmental Health and Safety (EHS) department for licensed incineration.

SOP 2: Solid Spill Containment and Decontamination Protocol

In the event of a localized spill of the neat (pure) solid compound, immediate and methodical action is required to prevent aerosolization and systemic exposure.

  • Isolation & PPE: Immediately isolate the spill area. Personnel must don appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill occurs outside a fume hood, a properly fitted N95 or P100 particulate respirator may be required depending on the volume.

  • Containment: Gently cover the solid spill with a damp, inert absorbent material (e.g., sand or specialized chemical spill pads lightly dampened with water or ethanol) to prevent the generation of airborne dust.

  • Collection: Using a non-sparking plastic scoop or spatula, carefully collect the dampened solid and the absorbent material.

  • Primary Decontamination: Transfer the collected material into a wide-mouth glass or HDPE solid waste container. Seal and label as "Hazardous Solid Waste - Indole Amine Spill Cleanup."

  • Secondary Surface Decontamination: Wash the affected surface with a 5% aqueous solution of citric acid or dilute acetic acid. The mild acid will protonate any residual amine, converting it into a highly water-soluble salt. Follow this with a thorough wash using deionized water and a final wipe with isopropanol. Dispose of all cleaning materials in the solid waste container.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Available at:[Link]

Handling

Comprehensive Safety and Handling Protocol for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

As a specialized research chemical, N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine presents unique handling challenges that bridge the gap between organic chemistry and pharmacology. This technical guide provides researc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized research chemical, N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine presents unique handling challenges that bridge the gap between organic chemistry and pharmacology. This technical guide provides researchers, synthetic chemists, and drug development professionals with a logically grounded, self-validating operational framework for handling this compound safely.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the chemical structure to understand the causality of its hazards. N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine features two critical functional domains:

  • The Secondary Amine (Methanamine group): The unshared electron pair on the nitrogen makes this compound a strong Lewis base and nucleophile. In contact with aqueous environments (such as ocular fluid or sweat), it undergoes rapid hydrolysis, generating a highly alkaline microenvironment. This causes the saponification of lipids and rapid protein denaturation, making it a severe skin and eye corrosive[1].

  • The Substituted Indole Core: Indole-ethylamine and methanamine derivatives are structurally homologous to endogenous neurotransmitters (e.g., serotonin) and bioactive tryptamines. This lipophilic core allows the molecule to readily cross the stratum corneum (skin barrier) and blood-brain barrier. Consequently, dermal exposure or inhalation of aerosols poses a significant risk of acute systemic toxicity and off-target central nervous system (CNS) activity.

Because of this dual-threat profile—local corrosivity combined with systemic bioactivity—standard "baseline" laboratory PPE is insufficient.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I) mandates that protective gear must be selected based on a rigorous hazard assessment[2]. The following table summarizes the required PPE based on the operational state of the chemical.

Table 1: Quantitative & Qualitative PPE Selection Matrix
Operational StateHand Protection (Double Gloving)Eye & Face ProtectionBody & Respiratory Protection
Dry Solid / Powder Inner: Nitrile (4 mil)Outer: Nitrile (8 mil)Indirectly-vented chemical splash goggles (ANSI Z87.1)Flame-resistant lab coat, closed-toe shoes. N95 or P100 respirator if handled outside a hood.
Aqueous Solution Inner: Nitrile (4 mil)Outer: Neoprene (heavy-duty)Indirectly-vented goggles + Full polycarbonate face shieldFluid-resistant apron over lab coat.
Organic Solution (e.g., DCM, DMSO)Inner: Laminate (e.g., Silver Shield)Outer: Solvent-specific elastomerIndirectly-vented goggles + Full polycarbonate face shieldChemical-resistant apron. Fume hood sash positioned at lowest functional height.

Causality Note: Directly-vented safety glasses are strictly prohibited. The National Institute for Occupational Safety and Health (NIOSH) dictates that only indirectly-vented or non-vented goggles prevent capillary wicking of liquid splashes into the ocular cavity[3].

Logical Workflow of Hazard Mitigation

The relationship between hazard identification, engineering controls, and PPE forms a continuous loop of risk mitigation.

PPE_Workflow Hazard 1. Hazard Profiling (Basic Amine + Lipophilic Indole) EngControl 2. Engineering Controls (Fume Hood / BSC) Hazard->EngControl Dictates PPE 3. PPE Selection (Laminate Gloves, Splash Goggles) EngControl->PPE Supplements Handling 4. Safe Handling Protocol (Closed-System Transfer) PPE->Handling Enables Decon 5. Validated Decontamination (Acidic Wash + pH Testing) Handling->Decon Concludes with Decon->Hazard Informs future

Workflow illustrating the self-validating safety loop for handling bioactive secondary amines.

Operational Logistics: Step-by-Step Handling Protocol

To ensure trustworthiness, the following protocol incorporates self-validating steps. Never assume equipment is functioning without empirical verification.

Phase 1: Preparation & Validation
  • Airflow Verification: Prior to opening the chemical container, verify the chemical fume hood face velocity is between 0.4 and 0.6 m/s using the digital monitor or a physical tissue test[4].

  • Glove Integrity Test: Perform a pneumatic inflation test on your outer gloves. Trap air inside the glove, roll the cuff tightly, and apply pressure to validate the absence of micro-tears before donning.

  • Static Mitigation: Secondary amines in powder form are prone to electrostatic dispersion. Discharge the weighing spatulas and the receiving vial using an anti-static zero-stat gun.

Phase 2: Weighing and Transfer
  • Taring: Place a sealable glass vial on the analytical balance inside the fume hood and tare it.

  • Transfer: Using a conductive, grounded spatula, carefully transfer the N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine into the vial.

  • Sealing: Cap the receiving vial tightly while it is still inside the fume hood. Never transport an unsealed container of a bioactive amine across the laboratory[4].

Phase 3: Self-Validating Decontamination

Because the free base is lipophilic, washing with water alone will simply smear the chemical across surfaces.

  • Acidic Neutralization: Spray the balance pan, spatulas, and hood surface with a mild acidic solution (e.g., 1% citric acid or 0.1 M HCl). The acid protonates the secondary amine, converting it into a highly water-soluble ammonium salt.

  • Aqueous Wipe: Wipe the area with damp disposable towels.

  • Validation: Press a moistened pH indicator strip against the cleaned surface. A return to a neutral pH (~7.0) empirically validates the complete removal of the basic amine residue.

  • Final Polish: Wipe the area with 70% ethanol to remove any residual water and citric acid.

Emergency Response & Spill Management

In the event of a spill outside of primary containment, immediate and structured action is required to prevent inhalation exposure and surface corrosion.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, restrict access to the room[5].

  • Don Emergency PPE: The spill responder must don a P100/Organic Vapor half-mask respirator, heavy-duty neoprene gloves, and a face shield.

  • Containment: Surround the spill with an inert, absorbent material (e.g., diatomaceous earth or vermiculite).

  • Neutralization: Carefully apply a solid acidic neutralizing agent (such as sodium bisulfate) over the spill. Causality: This mitigates the volatility of the amine and neutralizes its corrosivity before physical cleanup begins.

  • Collection: Sweep the neutralized complex into a chemically resistant, sealable polyethylene hazardous waste container. Label explicitly as "Hazardous Waste: Neutralized Indole-Amine Complex."

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council / NCBI Bookshelf, NIH. Available at:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC, NIH. Available at:[Link]

  • Technical Data Bulletin - Eye Protection for Infection Control (CDC/NIOSH Guidelines). 3M. Available at:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • Working with Particularly Hazardous Chemicals. Florida State University (OSHA Laboratory Standard Summary). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine
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